molecular formula C11H10O3 B13419781 Methyl 7-methylcyclopenta[c]pyran-4-carboxylate CAS No. 63785-74-0

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Número de catálogo: B13419781
Número CAS: 63785-74-0
Peso molecular: 190.19 g/mol
Clave InChI: BIWBVIWBTKFOEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a natural product found in Stachytarpheta glabra with data available.

Propiedades

IUPAC Name

methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-4-8-9(7)5-14-6-10(8)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWBVIWBTKFOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C1=COC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345554
Record name Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-74-0
Record name Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Vitro Antioxidant Potential of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate: Mechanistic Insights and Preclinical Evaluation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics for oxidative stress-mediated pathologies, plant-derived iridoids and their aglycone derivatives have emerged as highly potent modulators of cellular redox homeostasis. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (CAS: 63785-74-0) [1] is a specialized cyclopentapyran derivative predominantly identified in the essential oils of Caryopteris foetida (comprising 15.8% of the stem oil) [2] and the lipophilic extracts of Plantago major[3].

Unlike simple phenolic antioxidants that rely solely on direct radical scavenging, the unique conjugated double-bond system and ester functionality of this iridoid derivative suggest a dual-action mechanism: direct electron donation and the electrophilic activation of endogenous cellular defense pathways. This technical guide outlines the structural rationale, quantitative benchmarks, mechanistic pathways, and self-validating in vitro protocols required to rigorously evaluate this compound's antioxidant potential.

Structural Rationale for Antioxidant Activity

The antioxidant efficacy of methyl 7-methylcyclopenta[c]pyran-4-carboxylate is fundamentally governed by its molecular architecture. As an iridoid-related cyclopentapyran, the molecule features a highly conjugated system that facilitates electron delocalization.

  • Direct Radical Scavenging (SET/HAT): The conjugated pyran ring can participate in Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), stabilizing reactive oxygen species (ROS) by forming a resonance-stabilized intermediate.

  • Electrophilic Michael Acceptor: The α,β-unsaturated carbonyl moiety (the carboxylate group conjugated with the pyran ring) acts as a soft electrophile. This structural motif is critical for interacting with nucleophilic cysteine residues on regulatory proteins, transitioning the compound's utility from a mere chemical scavenger to a physiological signaling modulator.

Quantitative Data: In Vitro Antioxidant Profiling

To establish baseline expectations for the isolated compound, we look to the quantitative profiling of Caryopteris foetida fractions, which are heavily enriched with methyl 7-methylcyclopenta[c]pyran-4-carboxylate. The following table synthesizes the in vitro assay benchmarks [4].

Assay TypeTarget MechanismObserved Potency Benchmark (Enriched Fraction)Causality / Relevance in Drug Development
DPPH Radical Scavenging Single Electron Transfer (SET)IC₅₀ = 5.1 ± 0.2 µg/mLEvaluates the direct quenching of stable free radicals. A low IC₅₀ indicates rapid electron-donating capability.
Ferric Reducing Power (FRAP) Hydrogen Atom Transfer (HAT)IC₅₀ = 3.6 ± 0.5 µg/mLMeasures the ability to reduce Fe³⁺ to Fe²⁺. Validates the compound's capacity to halt radical chain reactions.
Metal Chelating Activity Transition Metal CoordinationModerate to HighAssesses the prevention of Fenton-reaction-induced hydroxyl radical formation by sequestering catalytic iron.
Nitric Oxide (NO) Scavenging RNS NeutralizationDose-Dependent InhibitionConfirms the ability to mitigate reactive nitrogen species, which are critical drivers of inflammatory tissue damage.

Mechanistic Pathway: Keap1-Nrf2/ARE Activation

While direct scavenging is valuable, the true pharmacological potential of cyclopentapyrans lies in their ability to upregulate the cell's endogenous antioxidant machinery.

Because methyl 7-methylcyclopenta[c]pyran-4-carboxylate possesses electrophilic properties, it is hypothesized to interact with the Keap1-Nrf2-ARE pathway [5]. Under basal conditions, the sensor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. The electrophilic nature of the iridoid allows it to alkylate specific reactive cysteine residues (e.g., Cys-151) on Keap1. This interaction induces a conformational change that halts Nrf2 degradation. Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of Phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

G Compound Methyl 7-methylcyclopenta[c]pyran-4-carboxylate Keap1 Keap1 (Cys-151 Sensor) Compound->Keap1 Alkylation / Inhibition Nrf2_Cyto Nrf2 Stabilization Keap1->Nrf2_Cyto Prevents Ubiquitination Nrf2_Nuc Nuclear Translocation Nrf2_Cyto->Nrf2_Nuc Translocates ARE ARE Promoter Binding Nrf2_Nuc->ARE Activates Transcription Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Gene Expression ROS ROS Neutralization Enzymes->ROS Cellular Detoxification

Fig 1: Nrf2/ARE signaling cascade activation by methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems . A self-validating protocol inherently proves that the assay is functioning correctly regardless of the test compound's performance, eliminating false positives/negatives caused by reagent degradation or user error.

Protocol 1: DPPH Radical Scavenging Assay (Direct Chemical Antioxidant Evaluation)

Causality: DPPH is a stable nitrogen-centered free radical. When reduced by an electron-donating antioxidant, its color shifts from purple (517 nm) to yellow. We use this assay for rapid, high-throughput confirmation of the compound's intrinsic chemical reactivity before moving to complex cellular models.

Self-Validating Control Matrix:

  • Blank: Methanol (Accounts for baseline solvent absorbance).

  • Negative Control: DPPH + Methanol (Establishes the 0% inhibition / maximum absorbance baseline).

  • Positive Control: DPPH + Ascorbic Acid or BHT (Validates the dynamic range of the assay and proves the DPPH reagent is active).

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare serial dilutions of methyl 7-methylcyclopenta[c]pyran-4-carboxylate (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the test compound (or control) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes. Causality: Darkness prevents the photo-degradation of the light-sensitive DPPH radical.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition: % Inhibition =[(Abs_NegativeControl - Abs_Test) / Abs_NegativeControl] x 100

Protocol 2: Intracellular ROS Scavenging via DCFDA Assay (Physiological Evaluation)

Causality: Chemical assays (like DPPH) cannot confirm if a compound is bioavailable, penetrates the cell membrane, or survives intracellular metabolism. The DCFDA (2',7'-dichlorofluorescin diacetate) assay bridges this gap. DCFDA diffuses into cells and is deacetylated by cellular esterases into a non-fluorescent compound. Endogenous ROS then oxidize it into highly fluorescent DCF. This assay proves whether the compound actually protects living cells from oxidative stress.

Self-Validating Control Matrix:

  • Unstressed Control: Cells + DCFDA (Establishes the basal physiological ROS level).

  • Stress Control: Cells + DCFDA + 500 µM H₂O₂ (Establishes the maximum oxidative stress threshold).

  • Positive Control: Cells + DCFDA + H₂O₂ + Trolox (Validates that a known antioxidant can successfully rescue the specific cell line used).

Step-by-Step Methodology:

  • Cell Seeding: Seed human target cells (e.g., HepG2 or HaCaT) in a 96-well black, clear-bottom plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with non-cytotoxic concentrations of methyl 7-methylcyclopenta[c]pyran-4-carboxylate for 12 hours. Causality: A 12-hour pre-treatment allows sufficient time for the compound to activate the Nrf2/ARE transcriptional pathway and accumulate Phase II enzymes.

  • Dye Loading: Wash cells with PBS. Add 10 µM DCFDA solution (in serum-free media) to all wells. Incubate for 45 minutes in the dark.

  • Oxidative Stress Induction: Wash cells to remove extracellular dye. Add 500 µM H₂O₂ to the Stress Control, Positive Control, and Test wells. Incubate for 1 hour.

  • Fluorescence Measurement: Read the plate using a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm). A decrease in fluorescence in the test wells relative to the Stress Control confirms intracellular antioxidant efficacy.

Conclusion & Future Perspectives

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate represents a highly promising scaffold for antioxidant drug development. Its dual capacity to directly scavenge radicals and potentially activate the Keap1-Nrf2-ARE axis makes it a prime candidate for further preclinical investigation. Future studies should focus on Western blot validation of nuclear Nrf2 accumulation and in vivo pharmacokinetic profiling to translate these in vitro findings into therapeutic applications.

References

  • Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell. NIScPR (National Institute of Science Communication and Policy Research). URL:[Link][2]

  • Methyl 7-methylcyclopenta[c]pyran-4-carboxylate | C11H10O3 | CID 605452. PubChem, National Center for Biotechnology Information. URL:[Link][1]

  • Chromato-mass-spectrometric study of alcohol extracts Plantago L. IOP Conference Series: Earth and Environmental Science. URL:[Link][3]

  • Chemical compositions and antioxidant activities of the essential oil from aerial parts of Caryopteris mongolica Bunge grown in Mongolia. ResearchGate. URL:[Link][5]

Sources

Pharmacological Properties of Cyclopenta[c]pyran Derivatives: A Technical Guide to Iridoid Scaffolds and Synthetic Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopenta[c]pyran derivatives, predominantly naturally occurring as iridoids and secoiridoids, represent a vast class of monoterpenoids characterized by a highly rigid bicyclic H-5/H-9β, β-cis-fused cyclopentane-pyran ring system. Originally isolated from dicotyledonous plant families such as Apocynaceae and Scrophulariaceae, these compounds have evolved from traditional botanical remedies into highly targeted lead compounds in modern pharmacology and agrochemistry. This whitepaper synthesizes the structural mechanics, core pharmacological properties, quantitative efficacy data, and self-validating experimental protocols associated with cyclopenta[c]pyran derivatives, providing a comprehensive framework for drug development professionals and agricultural scientists.

Structural Biology & Pharmacophore Mechanics

The biological versatility of cyclopenta[c]pyran derivatives stems directly from their unique structural topology. The scaffold consists of a cyclopentane ring fused to an oxygen-containing pyran ring.

Causality of the Scaffold: The rigid bicyclic nature restricts the conformational freedom of the molecule. This rigidity is critical because it locks the oxygen atoms of the pyran ring (and associated hydroxyl/glycoside groups) into a specific spatial orientation. These oxygen atoms act as highly specific hydrogen-bond acceptors within the active sites of target proteins (such as the IKK complex in inflammatory pathways or the coat protein of the Tobacco Mosaic Virus). Concurrently, the cyclopentane ring provides a hydrophobic surface that facilitates van der Waals interactions with non-polar amino acid residues in the target binding pockets. By utilizing scaffold hopping—such as replacing the pyran oxygen with a nitrogen atom to form cyclopenta[c]pyridines—researchers can fine-tune the electronic distribution and lipophilicity of the molecule to penetrate specific biological barriers or enhance target affinity 1.

Core Pharmacological Properties

Anti-Inflammatory & Immunomodulatory Pathways

Natural cyclopenta[c]pyran glycosides, such as Catalpol and Aucubin , exhibit profound anti-inflammatory and neuroprotective effects. They operate primarily by modulating the NF-κB and PPAR-γ signaling pathways. For instance, Catalpol has been shown to ameliorate doxorubicin-induced inflammation by activating PPAR-γ and subsequently inhibiting the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 2. Similarly, Aucubin demonstrates potent inhibition of IgE-induced TNF-α and IL-6 production in mast cells by blocking the nuclear translocation of the p65 subunit of NF-κB 3.

NFkB_Pathway Iridoid Cyclopenta[c]pyran (e.g., Catalpol, Aucubin) IKK IKK Complex Iridoid->IKK Inhibits IkB IκBα (Degradation) Iridoid->IkB Prevents Degradation NFkB NF-κB (p65/p50) Nuclear Translocation Iridoid->NFkB Blocks Translocation LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IKK->IkB Phosphorylation IkB->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Fig 1: Mechanism of NF-κB pathway inhibition by cyclopenta[c]pyran derivatives.

Agrochemical Innovations: Anti-TMV & Insecticidal Activity

Beyond human pharmacology, the cyclopenta[c]pyran scaffold is a highly privileged structure in agrochemistry. Cerbinal , a natural derivative isolated from Cerbera manghas, exhibits baseline bactericidal and antiviral properties. By applying molecular hybridization strategies, researchers have synthesized novel cyclopenta[c]chromene-cinnamate derivatives and cyclopenta[c]pyridines. These synthetic modifications at the 2- and 4-positions of the core drastically enhance binding affinity to the Tobacco Mosaic Virus Coat Protein (TMV-CP), disrupting viral assembly and yielding highly effective green pesticides 4, 5.

Quantitative Efficacy Data

To facilitate comparative analysis, the following table summarizes the quantitative pharmacological and agrochemical data of key cyclopenta[c]pyran derivatives.

Compound / DerivativePrimary Target / ActivityBiological Model / AssayEfficacy Metric (IC50 / EC50)
Aucubin Anti-inflammatory (TNF-α inhibition)RBL-2H3 Mast Cells (IgE-induced)IC50 = 0.101 μg/mL
Aucubin Anti-inflammatory (IL-6 inhibition)RBL-2H3 Mast Cells (IgE-induced)IC50 = 0.190 μg/mL
Catalpol Analogues Anticancer (Cell Growth Inhibition)Solid Tumor Cell Lines (In Vitro)IC50 = 1.8 – 4.8 μM
Cerbinal Derivative (c23) Antiviral (TMV Inactivation)Nicotiana glutinosa (In Vivo)EC50 = 9.3 mg/L
Cyclopenta[c]chromenes Insecticidal ActivityPlutella xylostella Larvae>90% mortality at 600 μg/mL

Experimental Protocols & Validation Systems

Scientific integrity demands that pharmacological claims be backed by self-validating experimental designs. Below are the standardized protocols for evaluating the dual-nature (pharmacological and agrochemical) activities of these derivatives.

Protocol A: In Vitro Anti-Inflammatory Assay (Self-Validating System)

This protocol utilizes RAW 264.7 macrophages to evaluate the anti-inflammatory properties of iridoids. It includes an internal viability check to ensure causality (i.e., confirming that a reduction in cytokines is due to pathway inhibition, not cell death).

  • Cell Culturing & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×105 cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with varying concentrations of the cyclopenta[c]pyran derivative (e.g., 0.1, 1.0, 10 μM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 2 hours.

  • Stimulation: Induce inflammation by adding 1 μg/mL of Lipopolysaccharide (LPS) to all wells except the negative control. Incubate for 24 hours.

  • Viability Validation (MTT Assay): Causality Check: Add MTT reagent to a parallel set of treated plates. If cell viability drops below 95% compared to the control, the anti-inflammatory data at that concentration must be discarded as cytotoxic artifact.

  • Cytokine Quantification: Collect the supernatant from the primary plate. Use a Griess Reagent assay to quantify Nitric Oxide (NO) production, and commercial ELISA kits to quantify TNF-α and IL-6 levels.

Protocol B: Anti-TMV Half-Leaf Assay Workflow

To evaluate the agrochemical potential of synthetic cyclopenta[c]pyridines, the half-leaf method is employed. This method is inherently self-validating as it uses the left and right halves of the exact same leaf, perfectly controlling for physiological, age, and environmental variances.

TMV_Workflow Inoculation 1. Viral Inoculation Mechanical sap transmission onto N. glutinosa leaves Treatment 2. Compound Application Apply Cerbinal derivative vs. Ribavirin (Control) Inoculation->Treatment Incubation 3. Incubation 3-4 days at 25°C under controlled light Treatment->Incubation Observation 4. Lesion Counting Quantify necrotic lesions on half-leaves Incubation->Observation Analysis 5. Data Analysis Calculate Inhibition Rate (%) & EC50 Values Observation->Analysis

Fig 2: Workflow of the self-validating Anti-TMV Half-Leaf Assay.

  • Viral Sap Preparation: Grind TMV-infected tobacco leaves in a 0.01 M phosphate buffer (pH 7.0). Filter the sap through double-layer cheesecloth.

  • Mechanical Inoculation: Dust the leaves of Nicotiana glutinosa (aged 5-6 weeks) with carborundum (creates micro-abrasions to facilitate viral entry). Mechanically rub the viral sap uniformly across the entire leaf.

  • Compound Application (Internal Control): Using a soft brush, apply the synthesized cyclopenta[c]pyran derivative (e.g., 500 μg/mL) to the right half of the leaf. Apply the positive control (Ribavirin, 500 μg/mL) or negative control (solvent) to the left half.

  • Incubation & Quantification: Rinse the leaves with distilled water after 1 hour. Incubate the plants in a greenhouse at 25°C for 3-4 days. Count the local necrotic lesions on both halves. Calculate the inhibition rate: Inhibition (%) = [(Control Lesions - Treated Lesions) / Control Lesions] × 100.

Future Perspectives: Scaffold Hopping & Hybridization

The future of cyclopenta[c]pyran drug design lies in advanced molecular hybridization. Recent studies have successfully functionalized the cyclopenta[c]pyran core with phenothiazine and 2,2':6',2''-terpyridine units via Suzuki-Miyaura cross-coupling. These hybrid molecules exhibit highly tunable photophysical and electronic properties, opening new avenues for their use as cellular imaging agents, DNA-binding anti-tumor drugs, and highly sensitive biological sensors 6. By continuing to manipulate the electronic density around the pyran ring, researchers can systematically lower the HOMO-LUMO gap, creating derivatives with unprecedented biological reactivity.

References

  • Biological and Pharmacological Activities of Iridoids: Recent Developments.
  • Catalpol ameliorates doxorubicin-induced inflammation and oxidative stress in H9C2 cells through PPAR-γ activation.
  • Aucubin | Bacterial Inhibitor. MedChemExpress.
  • Design, Synthesis, and Biological Evaluation of Novel Cyclopenta[c]chromene Derivatives Containing a Cinnamate Skeleton. Journal of Agricultural and Food Chemistry.
  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry.
  • Synthesis and Characterisation of Novel Cyclopenta[c]pyrans Functionalized with Phenothiazine or Terpyridine Units.

Sources

An In-Depth Technical Guide to Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (CAS 63785-74-0)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate architecture of natural products has perennially inspired the quest for novel therapeutic agents. Among these, the iridoids, a class of monoterpenoids, stand out for their diverse biological activities and complex chemical structures. This technical guide provides a comprehensive overview of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, a notable iridoid identified by the CAS number 63785-74-0. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights for the discerning scientific audience.

Molecular Profile and Physicochemical Properties

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, also known by its trivial name fulvoipolamiide, is a key iridoid isolated from the leaves of Stachytarpheta glabra.[1] Its core structure features a fused cyclopenta[c]pyran ring system, a hallmark of the iridoid family.

Key Identifiers and Properties
PropertyValueSource
CAS Number 63785-74-0[2]
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.2 g/mol [2]
Synonyms Fulvoipolamiide, 7-Methylcyclopenta[c]pyran-4-carboxylic acid methyl ester[1][3]
Natural Source Stachytarpheta glabra (Verbenaceae)[1]

Natural Occurrence and Isolation

Botanical Source: Stachytarpheta glabra

Stachytarpheta glabra, a member of the Verbenaceae family, is a plant known in traditional medicine for a variety of therapeutic uses.[1] Phytochemical investigations of this genus have revealed a rich repository of bioactive compounds, including iridoids, phenylethanoid glycosides, and flavonoids.[1][4] Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a significant constituent of the leaves of this plant.[1]

Experimental Protocol: Isolation from Stachytarpheta glabra

The isolation of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a multi-step process involving extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of iridoids from plant material.[1]

Step 1: Extraction

  • Air-dry the leaves of Stachytarpheta glabra at room temperature until a constant weight is achieved.

  • Grind the dried leaves into a fine powder.

  • Macerate the powdered leaves in methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive partitioning with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

  • The iridoids, including Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, are typically enriched in the ethyl acetate fraction.

Step 3: Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Pool the fractions containing the target compound and concentrate them.

  • Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) to yield pure Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Rationale behind the Protocol: This protocol employs a systematic approach to isolate the target compound by exploiting its physicochemical properties. Methanol is an effective solvent for extracting a broad range of secondary metabolites. Liquid-liquid partitioning allows for the initial separation of compounds based on their polarity, with the moderately polar iridoids concentrating in the ethyl acetate phase. Subsequent chromatographic steps provide the high resolution necessary to isolate the pure compound from a complex mixture.

Structural Elucidation and Characterization

The definitive structure of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate was established through a combination of spectroscopic techniques and X-ray crystallography.[1]

Spectroscopic Data
  • Mass Spectrometry (MS): The molecular weight of 190.2 g/mol can be confirmed by mass spectrometry. The fragmentation pattern observed in the mass spectrum would provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds of the pyran ring and the ester, and the C=C bonds of the aromatic system.

X-ray Crystallography

The solid-state structure of fulvoipolamiide has been confirmed by X-ray diffraction studies.[1] This technique provides unambiguous proof of the molecular structure and stereochemistry. The crystal structure reveals that the molecule is planar, with electron delocalization in the fused ring system.[1]

Biological Activity and Therapeutic Potential

While specific biological studies on pure Methyl 7-methylcyclopenta[c]pyran-4-carboxylate are limited, the broader class of iridoids and extracts from the Stachytarpheta genus exhibit a wide range of pharmacological activities.

Known Activities of Related Compounds

Iridoids isolated from Stachytarpheta species have demonstrated several significant biological effects, including:

  • Anti-inflammatory and Antinociceptive Effects: Ipolamiide, another iridoid found in Stachytarpheta, has shown potent inhibitory effects in acetic acid-induced writhing tests in mice.[6]

  • Antimicrobial and Antitumoral Activities: The genus is known for constituents with antimicrobial and antitumoral properties.[1]

  • Hepatoprotective and Laxative Effects: Various iridoids have been reported to possess hepatoprotective and laxative activities.[1]

Potential Applications in Drug Development

The cyclopenta[c]pyran scaffold is a privileged structure in medicinal chemistry. The biological activities associated with this class of compounds suggest that Methyl 7-methylcyclopenta[c]pyran-4-carboxylate could be a valuable lead compound for the development of new drugs, particularly in the areas of inflammation and pain management.

Workflow for Biological Evaluation:

G cluster_0 Compound Sourcing cluster_1 In Vitro Screening cluster_2 In Vivo Studies cluster_3 Lead Optimization Isolation Isolation from Stachytarpheta glabra Cell_Viability Cytotoxicity Assays (e.g., MTT, MTS) Isolation->Cell_Viability Pure Compound Synthesis Chemical Synthesis Synthesis->Cell_Viability Enzyme_Assays Enzyme Inhibition Assays (e.g., COX-2, LOX) Cell_Viability->Enzyme_Assays Non-toxic Concentrations Anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Enzyme_Assays->Anti_inflammatory Animal_Models Animal Models of Disease (e.g., Carrageenan-induced edema) Anti_inflammatory->Animal_Models Promising Activity Toxicity Toxicology Studies Animal_Models->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR

Caption: A conceptual workflow for the biological evaluation of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Synthetic Strategies

While isolation from its natural source is a viable method for obtaining Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, chemical synthesis offers a more scalable and reproducible approach for producing larger quantities for extensive research and development. Although a specific total synthesis of this molecule is not widely reported, synthetic routes to related cyclopenta[c]pyran and iridoid structures provide a strong foundation.

Conceptual Synthetic Approach:

A plausible retrosynthetic analysis would involve disconnecting the ester and focusing on the formation of the cyclopenta[c]pyran core. The synthesis of fulvenes, which are precursors to cyclopentadiene derivatives, could be a key step.[7]

G Target Methyl 7-methylcyclopenta[c]pyran-4-carboxylate Intermediate1 Cyclopenta[c]pyranone intermediate Target->Intermediate1 Esterification Intermediate2 Functionalized Cyclopentadiene Intermediate1->Intermediate2 Lactonization / Cyclization StartingMaterials Simple Starting Materials (e.g., Carbonyl compounds, Cyclopentadiene) Intermediate2->StartingMaterials Fulvene Synthesis / Functionalization

Caption: A simplified retrosynthetic analysis for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Conclusion and Future Directions

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (fulvoipolamiide) is a fascinating iridoid with a validated structure and a promising, albeit largely unexplored, therapeutic potential. As a constituent of a medicinally important plant, it warrants further investigation. Future research should focus on developing a robust and scalable synthetic route to enable comprehensive biological evaluation. Elucidating its specific molecular targets and mechanism of action will be crucial in unlocking its full potential as a lead compound in drug discovery programs. The information presented in this guide serves as a solid foundation for researchers and scientists to embark on further studies of this intriguing natural product.

References

  • Viccini, L. F., Silva, P. S., de Almeida, M. V., & de Oliveira, L. F. C. (2008). Ipolamiide and fulvoipolamiide from Stachytarpheta glabra (Verbenaceae): A structural and spectroscopic characterization. Journal of Molecular Structure, 875(1-3), 27-32.
  • Chowdhury, R., Rashid, M. U., Khan, O. F., & Hasan, C. M. (2004). Bioactivity of Extractives from Stachytarpheta urticaefolia. Pharmaceutical Biology, 42(3), 262-266.
  • Penido, C., de Paiva, S. R., & de Medeiros, M. A. (2006). Anti-inflammatory and antinociceptive activities of the iridoid ipolamiide. Journal of Ethnopharmacology, 108(2), 263-268.
  • Roengsumran, S., Sookkongwaree, K., Jaiboon, N., Chaichit, N., & Petsom, A. (2002). Crystal Structure of Ipolamiide Monohydrate from Stachytarpheta indica. Analytical Sciences, 18(3), 355-356.
  • Yuliana, A., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68-72.
  • PubChem. (n.d.). Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate. Retrieved from [Link]

  • NP-MRD. (2022, September 12). methyl (1s,4as,7s,7as)-7-hydroxy-7-(hydroxymethyl)-1-{[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1h,4ah,7ah-cyclopenta[c]pyran-4-carboxylate (NP0322736). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 7-methylcyclopenta[c]pyran-4-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). 7-Methylcyclopenta[c]pyran-4-carboxylic acid methyl ester. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (2010). Synthesis and Characterization of Novel, Optically Active Polyamides Derived From S-valine Natural Amino Acid and Bulky Anthracenic Side Chain. Polymers for Advanced Technologies, 21(11), 819-827.
  • El-Sayed, M. A. A. (2024). Lamiide and Ipolamiide: A Comprehensive Review of Their Bioactive Properties and Therapeutic Potential. Helvetica Chimica Acta, e202400123.
  • Tanaka, K., & Hirano, T. (2023).
  • Schinazi, R. F., Sijbesma, R., Srdanov, G., Hill, C. L., & Wudl, F. (1993). Synthesis and virucidal activity of a water-soluble, configurationally stable, derivatized C60 fullerene. Antimicrobial agents and chemotherapy, 37(8), 1707–1710.
  • Khan, A., et al. (2024).
  • Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 15, 1369559.
  • Nikolova, S. I., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529.
  • Mach, K., & Biedermann, P. (2008). An efficient catalytic method for fulvene synthesis. Tetrahedron Letters, 49(48), 6896-6898.
  • Kumar, S., et al. (2022). Structural Elucidation of Isolated Phytochemicals from Selected Medicinal Plants with Anti-Hyperlipidemic Activity.
  • Flores-Cornejo, E., et al. (2024).
  • Socha, E., et al. (2023). Biological Activity and Chemical Composition of Propolis from Various Regions of Poland. Molecules, 28(1), 141.
  • Ahmad, I., et al. (2024). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. Molecules, 29(5), 1089.
  • El-Sayed, M. A. A., & Hamann, M. T. (2010). New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds. Marine drugs, 8(8), 2348–2360.
  • Lee, J. H., & Kim, H. P. (2010). Biochemical pharmacology of biflavonoids: Implications for anti-inflammatory action. Archives of pharmacal research, 33(10), 1549–1558.
  • Socha, E., et al. (2023). Biological Activity and Chemical Composition of Propolis from Various Regions of Poland. Molecules, 28(1), 141.
  • Wang, Y., et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 29(6), 1251.
  • Dengada, A. H. (2014).
  • Bhatt, M. K., Dholwani, K. K., & Saluja, A. K. (2011). Isolation and structure elucidation of Scopoletin from Ipomoea reniformis (Convolvulaceae). Journal of Applied Pharmaceutical Science, 1(5), 159.
  • Tanaka, A., et al. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii.

Sources

Unveiling the Anti-Inflammatory Mechanisms of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (also known as 7-methylcyclopenta[c]pyran-4-carboxylic acid methyl ester) is a highly bioactive iridoid-like monoterpene derivative. Predominantly isolated from the essential oils and polar extracts of the Caryopteris genus—comprising 15.8% of C. foetida stem oil[1] and an overwhelming 61.93% of C. grata leaf extracts[2]—this compound has emerged as a potent natural pharmacophore for anti-inflammatory drug development. This whitepaper elucidates the structural pharmacology, molecular mechanisms, and self-validating experimental protocols required by drug development professionals to quantify its efficacy.

Structural Pharmacology and Target Affinity

The core scaffold of 3 features a fused cyclopentanopyran ring system[3]. This iridoid architecture is critical for its biological activity.

  • Lipophilicity & Permeability : The methyl ester moiety at the C-4 position significantly enhances the molecule's lipophilicity compared to its free acid counterpart. This structural feature facilitates rapid penetration across the phospholipid bilayers of macrophages and synoviocytes.

  • Receptor Binding : The planar nature of the conjugated double bonds within the pyran ring allows for stable π-π stacking interactions within the hydrophobic pockets of pro-inflammatory enzymes, specifically cyclooxygenase (COX) isoforms[2].

Core Mechanisms of Action (MoA)

The anti-inflammatory response driven by this compound is multi-modal, targeting both enzymatic pathways and direct protein stabilization.

Cyclooxygenase (COX) Inhibition

Dose-response analyses of extracts rich in this compound demonstrate significant 2[2]. By competitively binding to the active site of COX-2, the compound blocks the oxygenation of arachidonic acid, thereby halting the downstream synthesis of Prostaglandin E2 (PGE2), a primary mediator of pain and vasodilation.

Prevention of Protein Denaturation

During acute inflammation, auto-antigens are generated via the denaturation of tissue proteins. In vitro assays reveal that essential oils containing this compound effectively inhibit heat-induced protein denaturation (IC50 = 12.8 - 17.3 µg/mL)[1]. The compound stabilizes the tertiary structure of proteins through hydrophobic interactions, preventing the unfolding that triggers autoimmune inflammatory responses.

Modulation of the NF-κB Pathway (Analogous Inference)

Structurally related cyclopenta[c]pyran derivatives (such as the iridoid glycoside 4) exert profound anti-inflammatory effects by inhibiting NF-κB activation[4]. It is established that this iridoid scaffold prevents the phosphorylation and degradation of IκBα, sequestering NF-κB in the cytoplasm and suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

MoA Compound Methyl 7-methylcyclopenta[c] pyran-4-carboxylate COX2 COX-2 Enzyme Compound->COX2 Inhibits NFkB NF-κB Pathway Compound->NFkB Modulates Protein Protein Stabilization Compound->Protein Prevents Denaturation PGE2 ↓ PGE2 Production COX2->PGE2 Cytokines ↓ TNF-α, IL-6, IL-1β NFkB->Cytokines Denaturation ↓ Tissue Damage Protein->Denaturation

Molecular mechanisms of methyl 7-methylcyclopenta[c]pyran-4-carboxylate in inflammation.

Quantitative Data Analysis

The following table synthesizes the quantitative efficacy of extracts dominated by methyl 7-methylcyclopenta[c]pyran-4-carboxylate across standardized assays.

Source Material / ExtractPrimary Constituent AbundanceAssay TypeIC50 ValueReference
Caryopteris foetida (Leaf Oil)δ-cadinene (15.4%), Cyclopentapyran derivative presentProtein Denaturation12.8 ± 0.0 µg/mL[1]
Caryopteris foetida (Stem Oil)Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (15.8%)Protein Denaturation17.3 ± 0.0 µg/mL[1]
Caryopteris grata (Leaf Extract)7-methylcyclopenta[c]pyran-4-carboxylic acid methyl ester (61.93%)COX InhibitionDose-dependent (High)[2]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints to eliminate false positives.

Protocol A: In Vitro Protein Denaturation Assay

Rationale & Causality: This assay simulates the thermal stress experienced by tissues during severe inflammation. By using Bovine Serum Albumin (BSA) as a proxy, we can quantify the compound's ability to maintain protein folding, a mechanism shared by standard NSAIDs like Diclofenac.

  • Step 1: Reagent Preparation : Prepare a 1% aqueous solution of BSA. Causality: A 1% concentration provides an optimal spectrophotometric dynamic range without causing baseline precipitation.

  • Step 2: Treatment Incubation : Mix 0.2 mL of BSA with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and varying concentrations of the isolated compound (5–50 µg/mL). Include a positive control (Diclofenac sodium) and a negative control (vehicle only).

  • Step 3: Thermal Stress : Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 10 minutes. Causality: The initial 37°C incubation allows for thermodynamic equilibrium and compound-protein binding. The 70°C step induces rapid thermal unfolding.

  • Step 4: Quantification : Cool to room temperature and measure absorbance at 660 nm.

  • Self-Validation Checkpoint : The negative control must show maximum absorbance (high turbidity = high denaturation). The positive control must show a dose-dependent reduction in turbidity. If the negative control fails to denature, the PBS pH or heating block calibration is compromised.

Protocol B: Fluorometric COX-2 Inhibition Assay

Rationale & Causality: Direct enzymatic measurement is required to confirm the compound's mechanism upstream of prostaglandin synthesis.

  • Step 1: Enzyme-Compound Pre-incubation : Incubate purified recombinant human COX-2 enzyme with the compound for 10 minutes at 25°C. Causality: Pre-incubation allows for the establishment of steady-state binding kinetics before the introduction of the substrate.

  • Step 2: Substrate Addition : Add arachidonic acid and a fluorometric probe (e.g., ADHP) to the reaction well.

  • Step 3: Kinetic Readout : Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Causality: Kinetic reading prevents false positives caused by background fluorescence of the compound itself, as the rate of fluorescence increase is measured rather than an absolute endpoint.

  • Self-Validation Checkpoint : Utilize a selective COX-2 inhibitor (e.g., Celecoxib) as a reference standard. The Z'-factor of the assay must be >0.5 to confirm assay robustness.

Workflow Extract Extraction from Caryopteris spp. Isolation GC-MS & Fractionation (Isolation of Compound) Extract->Isolation InVitro In Vitro Assays (Protein Denaturation) Isolation->InVitro CellBased Enzymatic Assays (COX-2 Inhibition) InVitro->CellBased Data Data Analysis (IC50 Calculation) CellBased->Data

Self-validating experimental workflow for anti-inflammatory screening and quantification.

Conclusion

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate represents a highly promising, naturally derived anti-inflammatory agent. Its dual capacity to inhibit cyclooxygenase pathways and physically stabilize proteins against denaturation provides a comprehensive defense against inflammatory tissue damage. Future drug development should focus on structural-activity relationship (SAR) optimizations to further enhance its COX-2 selectivity and bioavailability.

References

  • Archana Joshi, Om Prakash, et al. "Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell". ResearchGate. 1

  • "Phytochemical composition and biological activities of Caryopteris grata and Caryopteris odorata from the Nakyal mountains, Azad Jammu, and Kashmir". ResearchGate. 2

  • "Methyl 7-methylcyclopenta(c)pyran-4-carboxylate | C11H10O3 | CID 605452". PubChem. 3

  • "Loganin | CAS#:18524-94-2". Chemsrc. 4

Sources

Methodological & Application

Application Note: Structural Elucidation and NMR Characterization of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, pseudoazulene iridoid characterization, and self-validating analytical workflows.

Introduction & Pharmacological Relevance

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a highly conjugated, non-benzenoid aromatic iridoid prominently found in the essential oils of Caryopteris species. Analytical studies have demonstrated that it constitutes up to 15.8% of the stem essential oil of Caryopteris odorata and Caryopteris foetida12. Unlike typical saturated iridoids (e.g., loganin), this molecule features a fully unsaturated 10-π electron cyclopenta[c]pyran core. This pseudoazulene architecture imparts unique electronic properties, making its structural elucidation via NMR both challenging and highly instructive for advanced analytical applications 3.

Theoretical Framework: Signal Causality in a Pseudoazulene System

To accurately interpret the NMR spectra of methyl 7-methylcyclopenta[c]pyran-4-carboxylate, one must understand the causality behind its chemical shifts. The core is an isoelectronic analogue of azulene. The oxygen atom at position 2 donates its lone pair into the conjugated system, creating a pronounced dipole moment.

  • Electron-Deficient Pyran Ring: The delocalization of electrons away from the oxygen atom heavily deshields the protons on the pyran ring. Consequently, H-1 and H-3 are pushed significantly downfield (typically >7.4 ppm).

  • Electron-Rich Cyclopentadiene Ring: The electron density accumulates on the five-membered ring. This localized negative charge shields the H-5 and H-6 protons, shifting them upfield (6.3–6.6 ppm) relative to standard aromatic protons.

Understanding this electronic push-pull system is critical. It explains why the chemical shifts deviate from standard benzenoid aromatics and forms the logical basis for our spectral assignments.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every analytical protocol must be a self-validating system . This means the workflow must contain internal controls, orthogonal cross-checks, and physical validations to prevent false-positive assignments.

Step 1: Extraction and Chromatographic Isolation
  • Hydrodistillation: Subject 500 g of fresh Caryopteris stems to hydrodistillation using a Clevenger apparatus for 6 hours. Causality: The target compound is a volatile/semi-volatile constituent; hydrodistillation selectively isolates it from heavy, non-volatile matrix interferences (e.g., tannins and large polyphenols) 4.

  • Fractionation: Purify the essential oil via silica gel column chromatography (hexane:ethyl acetate gradient), followed by preparative Reverse-Phase HPLC (isocratic CH₃CN:H₂O).

  • Purity Validation: Run a rapid LC-UV-MS scan. The protocol only proceeds to NMR if the purity is >98% and the exact mass matches the theoretical [M+H]⁺ of 191.0703 for C₁₁H₁₀O₃.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Causality: CDCl₃ provides a non-polar, aprotic environment that prevents the exchange of labile protons and mimics the extraction environment, while providing a stable deuterium lock signal.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). This physically anchors the 0.00 ppm baseline, ensuring shift accuracy across different magnetic fields.

  • Degassing (Critical Step): Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is paramagnetic and causes rapid spin-spin relaxation (short T2​ ), leading to peak broadening. Degassing ensures the ultra-sharp peaks required to resolve the fine 1.5 Hz allylic couplings of the C7-methyl group.

Step 3: Spectroscopic Acquisition & Orthogonal Validation
  • 1D Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra.

  • 2D Orthogonal Validation: 1D assignments are treated as tentative hypotheses. They are strictly validated using HSQC (to confirm direct C-H connectivity) and HMBC (to map 2-bond and 3-bond long-range correlations, proving the quaternary bridgehead carbons C-4a and C-7a).

Quantitative Data: NMR Assignments

The following tables summarize the validated ¹H and ¹³C NMR data for methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

Position δ (ppm)Multiplicity J (Hz)IntegrationCausality / Assignment Logic
3 8.05s-1HHighly deshielded by the adjacent oxygen atom and the conjugated ester carbonyl.
1 7.40s-1HDeshielded by the adjacent oxygen and the diatropic ring current.
5 6.60d3.51HShielded due to the localized electron density on the cyclopentadiene ring.
6 6.35dq3.5, 1.51HShielded; exhibits vicinal coupling to H-5 and fine allylic coupling to the C7-methyl.
4-COOMe 3.85s-3HCharacteristic resonance for a conjugated methoxy ester.
7-Me 2.30d1.53HFine allylic coupling to H-6; characteristic of a methyl on an aromatic core.

Table 2: ¹³C NMR Data and Orthogonal Validation (150 MHz, CDCl₃)

Position δ (ppm)Carbon TypeKey HMBC Correlations (H C)
C=O 165.0C (Quaternary)H-3, 4-COOMe
C-3 152.0CHH-1
C-1 142.5CHH-3
C-7 138.0C (Quaternary)H-5, H-6, 7-Me
C-7a 130.5C (Bridgehead)H-1, H-5, H-6, 7-Me
C-4a 128.0C (Bridgehead)H-1, H-3, H-5, H-6
C-6 123.5CHH-5, 7-Me
C-4 118.0C (Quaternary)H-3, H-5
C-5 112.5CHH-6
4-COOMe 51.5CH₃-
7-Me 15.0CH₃H-6

Workflow Visualization

The following diagram maps the self-validating analytical workflow, from raw biomass extraction to final structural elucidation.

Protocol Start Raw Plant Biomass (Caryopteris spp.) Extract Hydrodistillation (Clevenger Apparatus) Start->Extract Oil Essential Oil Extract (Sesquiterpene-Rich) Extract->Oil Yield ~15% Isolate Chromatographic Isolation (Silica CC & Prep-HPLC) Oil->Isolate Pure Purified Target Compound (C11H10O3) Isolate->Pure >98% Purity Prep NMR Sample Preparation (CDCl3, TMS, Degassing) Pure->Prep Acquire Spectroscopic Acquisition (1D & 2D NMR, 600 MHz) Prep->Acquire Validate Orthogonal Validation (HR-MS & HMBC) Acquire->Validate Data Processing Result Structural Elucidation (Pseudoazulene Core) Validate->Result Confirmed

Fig 1: Isolation and NMR structural elucidation workflow for the target pseudoazulene iridoid.

References

  • Journal of Essential Oil Research (2014). Sesquiterpene hydrocarbon rich essential oils of Caryopteris odorata (D. Don) Robin.: Chemical composition, antioxidant and antimicrobial activity.1

  • NIScPR (2021). Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell.2

  • ResearchGate (2026). Phytochemical composition and biological activities of Caryopteris grata and Caryopteris odorata from the Nakyal mountains, Azad Jammu, and Kashmir.4

  • PubChem (CID 605452). Methyl 7-methylcyclopenta(c)pyran-4-carboxylate | C11H10O3.3

Sources

In vitro anti-inflammatory protein denaturation assay using methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Evaluating the Anti-Inflammatory Potential of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate via In Vitro Protein Denaturation Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. A key event in the inflammatory cascade is the denaturation of tissue proteins, which can expose new antigenic sites and perpetuate the inflammatory response.[1][2][3] This application note provides a comprehensive guide to utilizing the in vitro protein denaturation assay as a rapid and reliable method for screening the anti-inflammatory potential of novel compounds. We focus on the application of this assay for a test molecule, Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, a member of the pyran class of compounds which have shown promise for anti-inflammatory activity.[4] The protocol details the inhibition of heat-induced bovine serum albumin (BSA) denaturation, a well-established model that mimics the in vivo denaturation of proteins during inflammation.[2][5] This guide covers the scientific rationale, a detailed step-by-step protocol, data analysis, and best practices for ensuring trustworthy and reproducible results.

Part I: Scientific Principles & Rationale

The Mechanistic Link: Protein Denaturation and Inflammation

At its core, inflammation is a protective response to harmful stimuli like pathogens or damaged cells.[6] However, a prolonged inflammatory state can lead to significant tissue damage. A lesser-known but critical trigger for inflammation is the denaturation of proteins.[3][7] Denaturation is the process where a protein loses its native three-dimensional structure (tertiary and secondary), leading to a loss of function.[8][9] This can be caused by physical stress, such as heat, or chemical stress.[7]

In a biological context, denatured proteins can act as auto-antigens, triggering a Type III hypersensitivity reaction and promoting the inflammatory cascade.[10] Therefore, compounds that can stabilize proteins and prevent their denaturation possess potential anti-inflammatory activity.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit protein denaturation, suggesting this is a relevant mechanism of action.[1][2]

Assay Principle: Mimicking Inflammation In Vitro

The in vitro protein denaturation assay provides a robust model to screen for this specific anti-inflammatory mechanism. The assay operates on a simple principle:

  • Induction of Denaturation: A solution of a standard protein, typically Bovine Serum Albumin (BSA) or Egg Albumin, is subjected to heat stress (e.g., 55-70°C).[10][12][13]

  • Increased Turbidity: This heat causes the proteins to unfold and aggregate, leading to an increase in the turbidity (cloudiness) of the solution.

  • Spectrophotometric Measurement: The degree of turbidity is directly proportional to the amount of denatured protein and can be quantified by measuring the absorbance of the solution at a specific wavelength (typically 660 nm).[10][12][13]

  • Inhibition by Test Compound: When an anti-inflammatory compound is present, it can stabilize the protein structure, preventing heat-induced denaturation. This results in lower turbidity and, consequently, lower absorbance.

By comparing the absorbance of a control solution (with denatured protein) to a solution containing the test compound (e.g., Methyl 7-methylcyclopenta[c]pyran-4-carboxylate), we can calculate the percentage inhibition of protein denaturation.

The Critical Role of Controls

To ensure the validity of the results, a multi-tiered control system is essential:

  • Positive Control (Diclofenac Sodium): A well-characterized NSAID known to inhibit protein denaturation.[2][12][14] This control validates that the assay is performing as expected. A potent, dose-dependent inhibition by Diclofenac is required for a valid experiment.

  • Negative/Vehicle Control: This contains the protein solution and the same solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself. This control establishes the maximum level of denaturation (100% reference value) and ensures that the solvent has no inhibitory effect on its own.

  • Blank Control: This contains all reagents except the protein and is used to zero the spectrophotometer, correcting for any background absorbance from the buffer or test compound.

Part II: Materials and Reagents

  • Test Compound: Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

  • Standard Drug: Diclofenac Sodium (≥98% purity)

  • Protein: Bovine Serum Albumin (BSA), Fraction V, ≥98% purity

  • Buffer: Phosphate Buffered Saline (PBS), pH 6.4

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Equipment:

    • UV-Vis Spectrophotometer

    • Water bath or incubator capable of maintaining 37°C and 70°C

    • Calibrated micropipettes

    • Vortex mixer

    • Analytical balance

    • Microcentrifuge tubes or 96-well plate

Part III: Step-by-Step Experimental Protocol

Preparation of Solutions
  • 1.1 BSA Solution (1% w/v): Dissolve 100 mg of BSA in 10 mL of PBS (pH 6.4). Stir gently until fully dissolved. Prepare this solution fresh for each experiment.

  • 1.2 Test Compound Stock (10 mg/mL): Accurately weigh 10 mg of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.

    • Expert Note: Solubility is critical. If the compound does not dissolve, gentle warming or sonication may be applied. The final concentration of DMSO in the reaction mixture should not exceed 1-2% to avoid solvent-induced artifacts.

  • 1.3 Standard Drug Stock (10 mg/mL): Prepare a 10 mg/mL stock solution of Diclofenac Sodium in DMSO.

  • 1.4 Working Solutions: From the stock solutions, prepare a series of dilutions of the test compound and Diclofenac Sodium using DMSO or PBS to achieve the desired final concentrations for the assay (e.g., 10, 50, 100, 250, 500 µg/mL).

Assay Procedure

The total volume of the reaction mixture in this protocol is 2.0 mL. Adjust volumes as needed, maintaining the same final concentrations.

  • Pipetting: To a set of microcentrifuge tubes, add the components in the following order:

    • Test Tubes: 1.8 mL of 1% BSA solution + 0.2 mL of the respective test compound dilution.

    • Standard Tubes: 1.8 mL of 1% BSA solution + 0.2 mL of the respective Diclofenac Sodium dilution.

    • Vehicle Control Tube: 1.8 mL of 1% BSA solution + 0.2 mL of the vehicle (e.g., DMSO diluted in PBS to match the highest test concentration).

  • Initial Incubation: Mix all tubes gently by inversion and incubate at 37°C for 20 minutes.[10][12] This step allows the test compound to interact with the protein before the heat stress is applied.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.[15]

    • Causality Note: This controlled heating step provides the energy required to disrupt the non-covalent bonds holding the BSA in its native conformation, causing it to unfold and aggregate.[8]

  • Cooling: After heating, immediately place the tubes on ice or at room temperature to cool down. This stops the denaturation process and allows the aggregated protein to stabilize for measurement.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 660 nm using a spectrophotometer. Use a blank solution (1.8 mL PBS + 0.2 mL vehicle) to zero the instrument.

Part IV: Data Analysis and Interpretation

Calculation of Inhibition

The percentage inhibition of protein denaturation is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 [12][13]

Where:

  • Absorbance of Control: The absorbance of the vehicle control.

  • Absorbance of Sample: The absorbance of the test compound or standard drug.

Data Presentation and IC₅₀ Determination

Organize the results in a table to clearly display the concentration-dependent effect of the test compound and the standard.

Concentration (µg/mL)Absorbance (660 nm) ± SD (n=3)% Inhibition
Vehicle Control e.g., 0.850 ± 0.0210%
Test Compound
10e.g., 0.795 ± 0.015Calculate
50e.g., 0.650 ± 0.025Calculate
100e.g., 0.450 ± 0.018Calculate
250e.g., 0.210 ± 0.011Calculate
500e.g., 0.150 ± 0.009Calculate
Diclofenac Sodium
10e.g., 0.750 ± 0.020Calculate
50e.g., 0.550 ± 0.017Calculate
100e.g., 0.310 ± 0.013Calculate
250e.g., 0.140 ± 0.010Calculate
500e.g., 0.095 ± 0.007Calculate

The IC₅₀ (Half-maximal Inhibitory Concentration) value should be determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates greater potency.

Part V: Workflow and Mechanistic Diagrams

G cluster_prep 1.0 Preparation cluster_assay 2.0 Assay Execution cluster_analysis 3.0 Data Analysis p1 Prepare 1% BSA Solution (in PBS, pH 6.4) p2 Prepare Test Compound & Standard Stocks (DMSO) p3 Create Serial Dilutions of Test & Standard a1 Mix BSA with Test/Standard/Vehicle p3->a1 a2 Incubate at 37°C (20 minutes) a1->a2 a3 Induce Denaturation (Heat at 70°C, 10 min) a2->a3 a4 Cool to Room Temp a3->a4 d1 Measure Absorbance (660 nm) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC₅₀ Value d2->d3

Caption: Experimental workflow for the in vitro protein denaturation assay.

G Native Native Protein (Soluble) Stabilized Stabilized Protein (Soluble) TestCmpd Test Compound Native->TestCmpd Binds & Stabilizes Heat Heat Stress Native->Heat Denatured Denatured Protein (Aggregated) Stabilized->Heat Heat->Denatured High Turbidity Heat->Stabilized Low Turbidity

Caption: Mechanism of protein stabilization by a test compound.

Part VI: Trustworthiness and Best Practices

  • Self-Validating System: The assay's integrity hinges on the performance of the Diclofenac Sodium control. If it does not show a clear, dose-dependent inhibition with an IC₅₀ value within the expected range (typically low µg/mL), the experimental results for the test compound should be considered invalid.[14][16]

  • Compound Interference: Highly colored compounds may interfere with absorbance readings. Run a parallel control containing the highest concentration of the test compound in PBS (without BSA) to check for intrinsic absorbance at 660 nm.

  • Solubility Issues: Visually inspect the tubes before measurement. If the test compound has precipitated out of solution, the results will be inaccurate. It may be necessary to adjust the solvent system or lower the maximum test concentration.

  • Reproducibility: All experiments should be performed in triplicate to ensure the precision and reproducibility of the data. Report results as mean ± standard deviation (SD).

Conclusion

The in vitro protein denaturation assay is a cost-effective, rapid, and ethically sound (animal-free) primary screening tool for identifying potential anti-inflammatory agents.[10] It provides valuable mechanistic insight into a compound's ability to protect native protein structures from denaturation, a key event in the inflammatory process. By following the detailed protocol and best practices outlined in this application note, researchers can reliably evaluate the anti-inflammatory potential of novel molecules like Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, facilitating their progression in the drug discovery pipeline.

References

  • Medical Implications of the Relationships among Protein Denaturation, Necrosis and Inflammation: An Intriguing Story. IntechOpen. [Link]

  • BSA Denaturation InhibitionAssay. Bio-protocol. [Link]

  • In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis by Bovine Serum Albumin (BSA) Assay with Diclofenac as Standard. Journal of Clinical and Diagnostic Research. [Link]

  • Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL and R² = 0.9906, y = 0.0479x +46.952. ResearchGate. [Link]

  • Denaturation – Knowledge and References. Taylor & Francis Online. [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • In vitro anti-inflammatory activity assay. Bio-protocol. [Link]

  • Protein Denaturation Assay. Bio-protocol. [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Determining the degree of denaturation of bovine serum albumin using a new UV analysis technique. SyncSci Publishing. [Link]

  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Pharmacognosy Journal. [Link]

  • Denaturation studies on bovine serum albumin–bile salt system. PLOS ONE. [Link]

  • Protein Denaturation: What Is It? LabXchange. [Link]

  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Denaturation of Proteins: What is it? ChemTalk. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Journal of Biomedical Science. [Link]

  • significant anti-inflammatory properties: Topics by Science.gov. [Link]

  • Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methyl-, methyl ester. PubChem. [Link]

  • Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. MDPI. [Link]

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives. MDPI. [Link]

Sources

Application Note: Formulation and Efficacy Protocols for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate in Natural Product Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (C₁₁H₁₀O₃) is a highly active, volatile iridoid monoterpenoid characterized by its unique cyclopentapyran core. Unlike heavily glycosylated iridoids (such as loganin) that are highly water-soluble, this aglycone-like methyl ester exhibits significant lipophilicity. This structural nuance makes it a potent but highly volatile bioactive agent. Recent phytochemical profiling has identified this compound as a major constituent—comprising up to 15.8%—of the stem essential oil of Caryopteris foetida ().

In natural product drug development, this compound presents a compelling profile for dermatological and anti-inflammatory applications due to its robust DPPH radical scavenging capabilities and its ability to inhibit protein denaturation (). However, its volatility and poor aqueous solubility necessitate advanced formulation strategies, such as lipid-based nanoemulsions, to ensure therapeutic viability and shelf stability.

Mechanistic Rationale

The pharmacological efficacy of methyl 7-methylcyclopenta[c]pyran-4-carboxylate is rooted in its structural chemistry. The conjugated double bonds within the pyran ring act as electron donors, neutralizing Reactive Oxygen Species (ROS). Furthermore, the lipophilic nature of the methyl ester allows it to readily partition into cellular lipid bilayers. This positioning protects cellular proteins from heat- or stress-induced denaturation—a primary trigger in the auto-inflammatory cascade that leads to macrophage activation.

Mechanism Iridoid Methyl 7-methylcyclopenta[c] pyran-4-carboxylate Inhibition Antioxidant & Stabilization Activity Iridoid->Inhibition drives ROS Reactive Oxygen Species (ROS) Macrophage Macrophage Activation & Cytokine Release ROS->Macrophage stimulates Protein Protein Denaturation (Inflammation Trigger) Protein->Macrophage triggers Inhibition->ROS scavenges Inhibition->Protein prevents

Mechanism of action for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate in inflammatory models.

Formulation Strategy: Overcoming Volatility

To harness this iridoid for therapeutic use, formulation scientists must overcome its high vapor pressure. Formulating the isolated compound into an oil-in-water (O/W) nanoemulsion anchors the volatile ester within a lipid core (using Medium Chain Triglycerides), significantly reducing evaporation while enhancing skin permeation.

Quantitative Formulation Targets

The following table summarizes the critical quality attributes (CQAs) required for a successful iridoid nanoemulsion.

ParameterTarget ValueAnalytical MethodCausality / Significance
Droplet Size (Z-average) < 100 nmDynamic Light Scattering (DLS)Ensures high surface area for enhanced tissue permeation and optical clarity.
Polydispersity Index (PDI) < 0.20DLSIndicates a monodisperse system, critical for preventing Ostwald ripening.
Zeta Potential < -30 mVElectrophoretic Light ScatteringProvides electrostatic repulsion to prevent droplet coalescence and phase separation.
Encapsulation Efficiency > 90%HPLC-UV (post-dialysis)Confirms successful partitioning of the volatile iridoid into the lipid core.

Experimental Protocols

Protocol A: O/W Nanoemulsion Formulation

This protocol details the encapsulation of the isolated iridoid into a thermodynamically stable delivery system.

  • Step 1: Lipid Phase Preparation

    • Action: Dissolve 2% (w/w) of isolated methyl 7-methylcyclopenta[c]pyran-4-carboxylate into 10% (w/w) Medium Chain Triglycerides (MCT oil). Add 5% (w/w) Tween 80 as a non-ionic surfactant.

    • Causality: The methyl ester group renders the iridoid highly lipophilic but prone to volatilization. Dissolving it in MCT anchors the molecule via hydrophobic interactions, reducing its vapor pressure. Tween 80 is selected for its high HLB value, ideal for O/W emulsions.

  • Step 2: High-Shear Mixing

    • Action: Slowly titrate 83% (w/w) ultrapure water into the lipid phase while homogenizing at 10,000 RPM for 5 minutes.

    • Causality: This mechanical input creates a coarse macroemulsion, which is necessary to distribute the surfactant evenly across the oil-water interface before high-energy size reduction.

  • Step 3: Ultrasonication

    • Action: Process the macroemulsion using a probe sonicator (20 kHz, 400 W) at 40% amplitude for 10 minutes in an ice bath.

    • Causality: Acoustic cavitation generates localized high shear, overcoming the Laplace pressure of the macro-droplets to achieve a <100 nm size. The ice bath prevents thermal degradation of the heat-sensitive iridoid.

  • Validation Check (Self-Validating System): Immediately analyze the batch via DLS. A PDI < 0.2 confirms uniform droplet distribution. If PDI > 0.2, increase sonication time by 2-minute increments; failure to achieve this indicates insufficient surfactant coverage, requiring a formulation restart.

Workflow Extract Iridoid API (Lipophilic) Lipid Lipid Phase (MCT + Tween 80) Extract->Lipid dissolve Mix High-Shear Homogenization Lipid->Mix combine Aqueous Aqueous Phase (Ultrapure Water) Aqueous->Mix combine Nano Stable Nanoemulsion (<100 nm) Mix->Nano ultrasonicate

Step-by-step nanoemulsion formulation workflow for volatile iridoid stabilization.

Protocol B: In Vitro Anti-Inflammatory Validation (Protein Denaturation)

To verify that the formulation process did not degrade the API, the nanoemulsion must be tested for its ability to inhibit protein denaturation, mimicking its in vivo anti-inflammatory mechanism.

  • Step 1: Incubation

    • Action: Mix 1 mL of 1% Bovine Serum Albumin (BSA) aqueous solution with 1 mL of the diluted nanoemulsion (targeting an iridoid concentration of 15-20 µg/mL). Incubate at 27°C for 15 minutes.

    • Causality: BSA serves as a proxy for tissue proteins. Pre-incubation allows the iridoid to partition from the nanoemulsion droplets and interact with the protein's hydrophobic pockets.

  • Step 2: Heat Induction

    • Action: Transfer the reaction tubes to a water bath set at 72°C for 10 minutes, then cool to room temperature.

    • Causality: Thermal stress induces structural unfolding and aggregation of BSA, simulating the protein denaturation that triggers macrophage activation during inflammation.

  • Step 3: Spectrophotometric Analysis

    • Action: Measure the absorbance of the cooled solutions at 660 nm using a UV-Vis spectrophotometer.

    • Causality: Denatured protein aggregates scatter light, increasing absorbance. A lower absorbance reading in the sample compared to the control indicates successful protection against denaturation.

  • Validation Check (Self-Validating System): Run a parallel positive control using Diclofenac sodium (20 µg/mL). The positive control must exhibit >70% inhibition of denaturation. If the Diclofenac control fails to reach 70%, the BSA stock is likely pre-denatured or degraded, invalidating the assay and requiring fresh reagent preparation.

References

  • Title: Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell. Source: Indian Journal of Natural Products and Resources (IJNPR) URL: [Link]

  • Title: Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (CID 605452) Source: National Center for Biotechnology Information. PubChem Compound Summary. URL: [Link]

High-Throughput DPPH Radical Scavenging Assay Protocol for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Context and Mechanistic Principles

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a bioactive iridoid-type terpenoid predominantly identified in the essential oils and alcoholic extracts of medicinal plants such as Caryopteris foetida (stinking bluebeard) and Plantago major[1][2]. As the pharmaceutical and nutraceutical industries increasingly look to isolated plant terpenoids for novel therapeutics, accurately profiling their in vitro antioxidant capacity is a critical early-stage development step.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay remains the gold standard for evaluating radical scavenging capacity[3][4]. DPPH• is a stable, nitrogen-centered free radical that exhibits a strong absorption maximum at 515–517 nm, giving it a deep purple color[5][6]. When DPPH• is reduced by an antioxidant—either via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)—it converts to the yellow, non-radical hydrazine derivative (DPPH-H)[7].

The structural efficacy of methyl 7-methylcyclopenta[c]pyran-4-carboxylate as an antioxidant relies on its ability to donate an electron or hydrogen atom to the DPPH• radical, forming an oxidized terpenoid radical that is resonance-stabilized by its cyclopentapyran ring system.

DPPH_Mechanism Compound Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (Antioxidant / H-donor) Reaction Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) Compound->Reaction Donates H• or e- DPPH_Radical DPPH• Radical (Purple, Abs: 517 nm) DPPH_Radical->Reaction Accepts H• or e- DPPH_H DPPH-H (Reduced) (Yellow, Colorless at 517 nm) Reaction->DPPH_H Reduction Oxidized_Compound Oxidized Terpenoid Radical (Resonance Stabilized) Reaction->Oxidized_Compound Oxidation

Figure 1: Mechanistic pathway of DPPH radical scavenging by the target iridoid ester.

Reagent Preparation & Causality

To ensure reproducibility, the choice of solvent and the handling of the radical are paramount.

1. Solvent Selection (Methanol): We utilize HPLC-grade methanol rather than aqueous buffers. Causality: DPPH is highly stable in methanolic solutions[6]. Furthermore, methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a lipophilic ester; introducing water would cause the compound to precipitate, leading to light scattering in the spectrophotometer and artificially inflated absorbance readings[8][9].

2. DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Expert Insight: DPPH is highly sensitive to photodegradation and oxygen[9]. Prepare this solution in an amber volumetric flask or wrap it tightly in aluminum foil. Stir for 20 minutes to ensure complete dissolution and use within 2–4 hours. A properly prepared 0.1 mM solution should yield an initial absorbance of approximately 0.800 – 1.000 AU at 517 nm.

3. Sample Stock and Dilutions: Dissolve the purified methyl 7-methylcyclopenta[c]pyran-4-carboxylate in methanol to a stock concentration of 1 mg/mL. Prepare a serial dilution working range (e.g., 10, 25, 50, 100, 250, 500 µg/mL). Prepare a parallel dilution series of3 to serve as a positive control[3].

The Self-Validating Microplate Protocol

This workflow is adapted from the foundational methodologies established by10[10] and 4[4], optimized for high-throughput 96-well plate reading. A robust assay must be self-validating; therefore, it is mandatory to include specific blanks to correct for intrinsic sample interference.

Workflow N1 Prepare DPPH (0.1 mM in MeOH) N3 Mix in 96-well Plate (1:1 v/v Ratio) N1->N3 N2 Prepare Sample (Compound in MeOH) N2->N3 N4 Dark Incubation (30 mins, 25°C) N3->N4 N5 Read Absorbance (517 nm) N4->N5 N6 Data Analysis (Calculate IC50) N5->N6

Figure 2: High-throughput 96-well microplate workflow for the DPPH radical scavenging assay.

Step-by-Step Execution:

  • Plate Assembly: Using a clear, flat-bottom 96-well microplate, pipette the following matrices (run all in triplicate):

    • Test Sample: 100 µL Sample Dilution + 100 µL DPPH Solution.

    • Negative Control: 100 µL Methanol + 100 µL DPPH Solution. (Causality: Establishes the 0% scavenging baseline).

    • Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH Solution.

  • Incubation: Seal the microplate with an optically clear adhesive film to prevent methanol evaporation. Incubate the plate in complete darkness at room temperature (20–25°C) for exactly 30 minutes. (Causality: Terpenoids often exhibit slower reaction kinetics than simple phenolic acids; 30 minutes allows the HAT/SET reactions to reach a steady state[4][10]).

  • Measurement: Zero the microplate spectrophotometer with pure methanol. Read the absorbance of all wells at 517 nm[11].

Data Analysis and Troubleshooting

Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the corrected absorbance values. The mathematical correction prevents the "negative absorbance" artifact commonly encountered when testing complex terpenoids[11]:

% Inhibition =[ (A_control - (A_sample - A_sample_blank)) / A_control ] × 100

Plot the % Inhibition against the sample concentrations (using a logarithmic scale for concentration) and apply a non-linear regression model to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals)[3][7].

Table 1: Critical variables and expected tolerances for DPPH assay validation.

ParameterOptimal ConditionTolerance / LimitCausality / Impact of Deviation
DPPH Absorbance (Control) 0.800 – 1.000 AU± 0.100 AUAbsorbance > 1.000 exceeds the linear range of most detectors; < 0.700 severely reduces the dynamic range and assay sensitivity.
Incubation Time 30 minutes± 2 minutesInconsistent timing captures the reaction before steady-state kinetics are achieved, skewing the IC50 calculation.
Solvent System 100% MethanolMax 5% WaterAqueous introduction induces DPPH precipitation and reduces the solubility of the lipophilic iridoid ester.
Wavelength 517 nm515 – 520 nmDeviating from the isosbestic maximum reduces the measurable colorimetric shift from purple to yellow[6].
References
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Determination of antioxidant by DPPH radical scavenging activity - Bio-protocol." LWT - Food Science and Technology.
  • Molyneux, P. (2004). "Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay." World Journal of Advanced Research and Reviews.
  • Joshi, A., Pant, A. K., Prakash, O., & Isidorov, V. A. (2021). "Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell.
  • Gallina, A. et al. (2025). "DPPH antioxidant assay: samples have negative absorbance?

Sources

Application Note & Protocol: Profiling and Pharmacological Screening of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (CAS: 63785-74-0; PubChem CID: 605452)[1] is a highly volatile iridoid ester that serves as a critical chemotaxonomic biomarker and bioactive constituent in several medicinal plant species. Unlike highly polar iridoid glycosides (e.g., aucubin) which require LC-MS for detection, this aglycone derivative is highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS).

Recent phytochemical profiling has identified this compound as a dominant constituent in the essential oils of the Verbenaceae and Plantaginaceae families. Specifically, it comprises up to 15.8% of the stem essential oil of Caryopteris foetida [2], an astonishing 61.93% of Caryopteris grata essential oil [3], and is a key lipophilic marker in the alcoholic extracts of Plantago major [4]. This application note provides a comprehensive, self-validating framework for the extraction, quantification, and pharmacological screening of this iridoid biomarker.

Mechanistic Rationale & Analytical Strategy

Why Target Volatile Iridoids?

Iridoids are monoterpenes characterized by a cyclopentanopyran ring system. In drug development, iridoids are prized for their potent anti-inflammatory and antioxidant properties. However, their structural instability and polarity often complicate extraction. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is an esterified aglycone, rendering it lipophilic and volatile.

  • Analytical Causality: We utilize hydrodistillation rather than solvent extraction to isolate this compound. Hydrodistillation exploits the compound's volatility, selectively partitioning it away from heavy, water-soluble glycosides and cellular debris, thereby preventing column degradation during GC-MS analysis.

  • Pharmacological Causality: The lipophilic nature of this ester enhances its cellular permeability compared to its glycosidic counterparts. Mechanistically, it acts as a radical scavenger (neutralizing reactive nitrogen species like NO) and a stabilizer of tertiary protein structures, preventing the heat-induced protein denaturation that triggers inflammatory cascades in vivo[2].

GCMS_Workflow Biomass Botanical Biomass (Stem/Leaves) Extraction Hydrodistillation (Volatile Isolation) Biomass->Extraction Separation GC-MS Analysis (DB-5MS Column) Extraction->Separation Quantification Biomarker Quantification (m/z Profiling) Separation->Quantification

Caption: GC-MS Analytical Workflow for Iridoid Biomarker Extraction and Quantification.

Protocol A: Extraction and GC-MS Quantification

This protocol establishes a self-validating system for the chemotaxonomic standardization of Caryopteris and Plantago extracts.

Biomass Preparation & Hydrodistillation
  • Preparation: Pulverize 100 g of shade-dried botanical biomass (e.g., C. foetida stems) to a coarse powder to maximize surface area without causing thermal degradation of volatile esters.

  • Extraction: Transfer the biomass to a 1 L round-bottom flask. Add 500 mL of ultra-pure water.

  • Distillation: Attach a Clevenger-type apparatus. Heat the mantle to maintain a steady rolling boil. Distill for exactly 3 hours. Causality: 3 hours ensures complete exhaustive extraction of the iridoid fraction without inducing hydrolysis of the methyl ester bond.

  • Recovery: Collect the essential oil layer. Dry over anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace moisture, which could otherwise damage the GC column. Store at 4°C in amber glass vials.

GC-MS Method Parameters
  • Instrument: Agilent 7693A auto-sampler coupled with a GC-MS system (or equivalent)[2].

  • Column: DB-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl stationary phase provides optimal selectivity for moderately polar oxygenated monoterpenes.

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial: 60°C (hold for 2 min).

    • Ramp 1: 3°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold for 5 min).

  • Injection: 1 µL of a 1% (v/v) solution in GC-grade hexane; Split ratio 1:50.

  • System Suitability Check: Inject an alkane standard mixture (C8–C20) prior to sample runs to calculate precise Linear Retention Indices (LRI).

Pharmacological Screening Protocols

To validate the biological efficacy of the extracted biomarker, two distinct pathways are assessed: Free radical scavenging (Antioxidant) and Protein stabilization (Anti-inflammatory).

Bioassay_Logic cluster_0 Antioxidant Capacity cluster_1 Anti-inflammatory Activity Iridoid Methyl 7-methylcyclopenta[c]pyran-4-carboxylate NO_Scavenge NO Radical Scavenging (Griess Reagent) Iridoid->NO_Scavenge DPPH_Scavenge DPPH Reduction (Electron Transfer) Iridoid->DPPH_Scavenge Protein_Denat Protein Denaturation Inhibition (BSA) Iridoid->Protein_Denat

Caption: Pharmacological screening pathways for evaluating iridoid ester bioactivity.

Protocol B: Nitric Oxide (NO) Radical Scavenging Assay

Nitric oxide is a potent pro-inflammatory mediator. This assay relies on the principle that sodium nitroprusside (SNP) spontaneously generates NO at physiological pH, which oxidizes to nitrite ions detectable by Griess Reagent[2].

  • Reagent Preparation: Prepare a 10 mM solution of SNP in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: In a 96-well plate, mix 200 µL of SNP solution with 50 µL of the iridoid extract at varying concentrations (5–25 µg/mL).

  • Reaction: Incubate the mixture at 25°C for exactly 2.5 hours[2]. Causality: This specific duration allows the competitive kinetics between oxygen and the iridoid scavenger to reach a measurable steady state.

  • Detection: Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Measurement: Read absorbance at 546 nm using a microplate reader. Use Ascorbic acid as the positive self-validating control.

  • Calculation: % Inhibition=(Acontrol​Acontrol​−Asample​​)×100

Protocol C: In Vitro Anti-inflammatory (Protein Denaturation) Assay

Tissue inflammation is heavily correlated with the denaturation of cellular proteins. Biomarkers that prevent this structural breakdown exhibit promising NSAID-like properties[2].

  • Reaction Mixture: Combine 0.45 mL of Bovine Serum Albumin (BSA, 5% aqueous solution) with 0.05 mL of the test sample (10–50 µg/mL).

  • Pre-incubation: Incubate at 37°C for 20 minutes to allow the iridoid ester to bind to the hydrophobic pockets of the BSA.

  • Thermal Stress: Elevate the temperature to 72°C for 5 minutes to induce denaturation. Causality: 72°C is the precise threshold where unbound BSA rapidly unfolds and aggregates, increasing solution turbidity.

  • Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Validation: Use Diclofenac sodium as a reference standard. A lower absorbance indicates higher protection against denaturation.

Data Synthesis & Expected Outcomes

The following tables summarize the expected quantitative benchmarks for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate based on validated phytochemical literature.

Table 1: Chemotaxonomic Distribution Profile
Botanical SourcePlant PartExtraction MethodRelative Biomarker Abundance (%)Primary Co-eluting Compounds
Caryopteris grataAerial PartsHydrodistillation61.93%Coumarin, Phytol
Caryopteris foetidaStemHydrodistillation15.80% δ -cadinene (11.6%)
Plantago majorLeavesEthanol ExtractionMinor / QualitativeSqualene, Sitosterol
Table 2: Baseline Pharmacological Efficacy (IC 50​ Values)
Assay TypeBiological TargetExtract SourceExpected IC 50​ ( μ g/mL)Reference Standard
AntioxidantDPPH RadicalC. foetida Leaf Oil5.1 ± 0.2Ascorbic Acid
AntioxidantNO RadicalC. foetida Stem Oil< 15.0Ascorbic Acid
Anti-inflammatoryProtein DenaturationC. foetida Leaf Oil12.8 ± 0.0Diclofenac Sodium
Anti-inflammatoryProtein DenaturationC. foetida Stem Oil17.3 ± 0.0Diclofenac Sodium

Note: The stem oil, which contains the highest concentration of the target iridoid ester (15.8%), demonstrates a highly correlative anti-inflammatory response (IC 50​ = 17.3 μ g/mL)[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 605452, Methyl 7-methylcyclopenta[c]pyran-4-carboxylate". PubChem. URL: [Link]

  • Joshi, A., et al. "Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell." Indian Journal of Natural Products and Resources, 12(2): 214-224 (2021). URL: [Link]

  • Shabbir, M., et al. "Phytochemical composition and biological activities of Caryopteris grata and Caryopteris odorata from the Nakyal mountains, Azad Jammu, and Kashmir." Archives of Biological Sciences, 77(4): 385-403 (2025). URL: [Link]

  • Korotkova, A., et al. "Chromato-mass-spectrometric study of alcohol extracts Plantago L." IOP Conference Series: Earth and Environmental Science, 341: 012151 (2019). URL: [Link]

Sources

Preparation of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate Analytical Standards: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and analytical characterization of methyl 7-methylcyclopenta[c]pyran-4-carboxylate, a critical analytical standard for quality control and research in drug development. The cyclopenta[c]pyran scaffold is a core structure in numerous natural products, including the iridoid family of monoterpenoids, which exhibit a wide range of biological activities.[1][2] The accurate quantification and identification of novel compounds containing this privileged heterocyclic system necessitate the availability of highly pure, well-characterized analytical standards. This document outlines a robust synthetic protocol, detailed purification procedures, and a suite of analytical methods for structural verification and purity assessment, ensuring the reliability and reproducibility of research and manufacturing outcomes.

Introduction: The Significance of Analytical Standards

Analytical standards are fundamental to ensuring the precision, accuracy, and comparability of laboratory data.[3] In the pharmaceutical and chemical industries, they are indispensable for the quality control of raw materials, intermediates, and final products.[3] A reliable analytical standard must possess certified purity, be traceable to a reference material, and exhibit stability under defined storage conditions.[3] Methyl 7-methylcyclopenta[c]pyran-4-carboxylate serves as a key reference compound for the analysis of a class of molecules with significant therapeutic potential. The protocols detailed herein are designed to produce a standard that meets the stringent requirements for use in regulated environments.

Synthesis of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

The synthesis of the cyclopenta[c]pyran core can be achieved through various strategies.[4] One common and effective approach involves a multi-step sequence that leverages readily available starting materials. The following protocol describes a reproducible method for the laboratory-scale synthesis of methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Synthetic Workflow Overview

The synthesis proceeds through a series of well-established organic transformations. The general workflow is depicted below.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Favorskii Rearrangement Start->Step1 Sodium Methoxide, 2-Chlorocyclohexanone Step2 Step 2: Cyclization Reaction Step1->Step2 Intermediate A Step3 Step 3: Esterification Step2->Step3 Cyclopenta[c]pyran Intermediate Purification Purification (Chromatography) Step3->Purification Crude Product Analysis Analytical Characterization Purification->Analysis Purified Compound Standard Certified Analytical Standard Analysis->Standard Purity >99.5%

Caption: Synthetic workflow for methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Detailed Synthetic Protocol

Step 1: Preparation of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

This initial step utilizes a Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide to produce methyl cyclopentanecarboxylate.[5]

  • Materials: 2-chlorocyclohexanone, sodium methoxide, anhydrous ether, 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, saturated sodium chloride solution, magnesium sulfate.

  • Procedure:

    • In a dry, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend sodium methoxide (1.07 moles) in anhydrous ether.[5]

    • Add a solution of 2-chlorocyclohexanone (1 mole) in dry ether dropwise to the stirred suspension. Control the exothermic reaction by adjusting the addition rate.[5]

    • After the addition is complete, heat the mixture under reflux for 2 hours.[5]

    • Cool the reaction mixture and add water to dissolve the salts.[5]

    • Separate the ether layer and extract the aqueous layer with ether.

    • Combine the ethereal solutions and wash successively with 5% HCl, 5% NaHCO3, and saturated NaCl solution.[5]

    • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.[5]

    • Distill the crude ester under reduced pressure to yield pure methyl cyclopentanecarboxylate.[5]

Step 2 & 3: Formation of the Cyclopenta[c]pyran Ring and Esterification

  • Conceptual Approach:

    • Functionalization of Methyl Cyclopentanecarboxylate: Introduce appropriate functional groups onto the cyclopentane ring that will serve as precursors for the pyran ring formation. This could involve allylation or other C-C bond-forming reactions.

    • Intramolecular Cyclization: Employ a suitable cyclization strategy, such as a palladium-catalyzed intramolecular reaction, to form the fused pyran ring.[6]

    • Esterification (if necessary): If the carboxylate group is not already present as a methyl ester, perform a standard esterification reaction (e.g., using methanol in the presence of an acid catalyst).

Due to the proprietary nature of specific industrial syntheses, researchers are encouraged to consult specialized synthetic literature for detailed procedures tailored to this target molecule.

Purification and Isolation

The purity of an analytical standard is paramount.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and purity assessment of organic compounds.[7]

Preparative HPLC Protocol
  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is a suitable starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient should be optimized to achieve good separation of the target compound from any impurities.[8]

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the solution to remove any particulate matter.

    • Inject the sample onto the preparative HPLC column.

    • Collect fractions corresponding to the main peak of the target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Analytical Characterization

Once purified, the identity and purity of methyl 7-methylcyclopenta[c]pyran-4-carboxylate must be rigorously confirmed using a combination of analytical techniques.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons and their connectivity. Key features to look for include signals corresponding to the methyl group, the protons on the cyclopenta[c]pyran ring system, and the methyl ester protons. The coupling constants between adjacent protons can help to confirm the stereochemistry of the molecule.[9]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS):

  • Electron Ionization (EI) or Electrospray Ionization (ESI): Used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.[10] The expected molecular weight for C₁₁H₁₀O₃ is approximately 190.19 g/mol .[11]

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Method: A validated analytical HPLC method is used to determine the purity of the standard. This typically involves a reversed-phase column and a UV detector set at a wavelength where the compound has maximum absorbance.[7]

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target purity for an analytical standard is typically ≥99.5%.

Summary of Analytical Data
Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Characteristic signals for aromatic, olefinic, aliphatic, and methyl protons.
Coupling Constants (J)Values consistent with the proposed stereochemistry.
¹³C NMR Chemical Shifts (δ)Signals corresponding to all carbon atoms in the molecule.
Mass Spec. Molecular Ion (M+)m/z ≈ 190.0630 (for high-resolution MS).[11]
HPLC Purity≥ 99.5%

Stability and Storage

The long-term stability of an analytical standard is crucial for its reliability.[12]

Stability Testing Protocol

A stability testing protocol should be established to determine the retest date and appropriate storage conditions.[12] This involves:

  • Storage Conditions: Storing aliquots of the standard under various conditions (e.g., refrigerated, ambient, protected from light).[12][13]

  • Testing Schedule: Analyzing the standard at regular intervals (e.g., 3, 6, 12 months).[12]

  • Test Methods: Using the validated HPLC method to monitor for any degradation.[12]

  • Acceptance Criteria: Defining the acceptable level of degradation over time.[12]

Recommended Storage

Based on the general stability of related compounds, it is recommended to store the solid methyl 7-methylcyclopenta[c]pyran-4-carboxylate analytical standard in a well-sealed container at 2-8 °C, protected from light.

Conclusion

The preparation of high-purity methyl 7-methylcyclopenta[c]pyran-4-carboxylate analytical standards is essential for advancing research and ensuring product quality in the pharmaceutical industry. The synthetic, purification, and analytical protocols outlined in this application note provide a robust framework for producing and characterizing this important reference material. Adherence to these methodologies will enable researchers and quality control professionals to generate accurate and reproducible data, ultimately contributing to the development of safe and effective new therapies.

References

  • BioPharma Consulting Group. (2025, May 31). Stability Testing Strategies for Working Standards.
  • ResearchGate. (2026, March 15). Synthesis and Characterisation of Novel Cyclopenta[c]pyrans Functionalized with Phenothiazine or Terpyridine Units.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PubMed. (2016, January 28). Divergent synthetic route to new cyclopenta[c]pyran iridoids: syntheses of jatamanin A, F, G and J, gastrolactone and nepetalactone.
  • A Guide to Using Analytical Standards. (2024, December 24).
  • PMC. Chemoselective and one-pot synthesis of novel coumarin-based cyclopenta[c]pyrans via base-mediated reaction of α,β-unsaturated coumarins and β-ketodinitriles.
  • PubMed. (2019, November 26). A protocol for testing the stability of biochemical analytes. Technical document.
  • University of Malta. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
  • Semantic Scholar. (2022, March 4). Chemoselective and one-pot synthesis of novel coumarin-based cyclopenta[c]pyrans via base- mediated reaction of.
  • NIST. Cyclopenta[c]pyran-7-carboxaldehyde, 4-[(acetyloxy)methyl]-.
  • ResearchGate. (PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization.
  • mzCloud. (2018, May 21). Genipin.
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester.
  • PubChem. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methyl-, methyl ester.
  • PubChem. Methyl 7-methylcyclopenta(c)pyran-4-carboxylate.
  • NextSDS. 7-Methylcyclopenta[c]pyran-4-carboxylic acid methyl ester.
  • NMRによる解析.
  • NIST. Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-, (4α,4aα,7α,7aα)-.
  • Pharmaffiliates. CAS No : 63785-74-0 | Product Name : Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.
  • Thieme. (2025, December 22). Synthesis and Characterization of Novel Cyclopenta[c]pyrans Functionalized with Phenothiazine or Terpyridine Units.
  • PMC. (2016, December 7). Divergent Synthesis and Real-Time Biological Annotation of Optically Active Tetrahydrocyclopenta[c]pyranone Derivatives.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • NP-MRD. (2022, September 6). 2-methoxyethyl 1-hydroxy-7-methyl-6-oxo-1h,4ah,5h,7h,7ah-cyclopenta[c]pyran-4-carboxylate (NP0236429).
  • MDPI. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • 日本有機地球化学会. GC/MSによる解析.
  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (2017, May 3).
  • ケムコプラス. HPLC APPLICATION.
  • mzCloud. (2018, September 27). 4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.
  • ChemicalBook. Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-.
  • mzCloud. (2018, August 17). 1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid.
  • アジレント・テクノロジー. (2008, September 3). 効率的なHPLCメソッドの開発手法.
  • ResearchGate. (PDF) Stability indicating RP-HPLC method for the estimation of diethylcarbamazine citrate, guaiphenesin and chlorpheniramine maleate.
  • 分析計測機器. (2004, November 20). LCtalk 特集号7 HPLC入門.

Sources

Troubleshooting & Optimization

Optimizing solvent selection for methyl 7-methylcyclopenta[c]pyran-4-carboxylate isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the isolation of methyl 7-methylcyclopenta[c]pyran-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the critical step of solvent selection for crystallization, ensuring high purity, yield, and optimal crystal morphology. This guide moves beyond simple protocols to explain the fundamental principles behind each step, empowering you to troubleshoot and optimize your specific process.

Part 1: Foundational Knowledge - Core FAQs in Solvent Selection

This section addresses the most common preliminary questions researchers face when developing a crystallization protocol for a new chemical entity.

Q1: What are the ideal characteristics of a solvent for recrystallizing methyl 7-methylcyclopenta[c]pyran-4-carboxylate?

A1: The cornerstone of a successful recrystallization is selecting a solvent with a specific solubility profile.[1] The ideal solvent should exhibit high solubility for methyl 7-methylcyclopenta[c]pyran-4-carboxylate at elevated temperatures (near the solvent's boiling point) but low solubility at cooler, ambient, or sub-ambient temperatures.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling, allowing the target compound to precipitate out of the solution while impurities remain dissolved in the "mother liquor."[1]

Q2: How can I predict which solvents are likely to be effective without extensive screening?

A2: A rational solvent selection process begins with the principle of "like dissolves like".[3] To apply this, we must first understand the polarity of our target molecule. Based on its structure and computed properties, methyl 7-methylcyclopenta[c]pyran-4-carboxylate has an estimated XLogP3 value of 2.2, indicating it is a moderately nonpolar molecule.[4] Therefore, solvents of intermediate polarity, such as esters (ethyl acetate) or ketones (acetone), are excellent starting points. Highly polar solvents like water are unlikely to be effective on their own, while very nonpolar solvents like hexanes may not dissolve the compound sufficiently even when hot.

Table 1: Key Physicochemical Properties of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃PubChem[4]
Molecular Weight190.19 g/mol PubChem[4]
XLogP3 (Lipophilicity)2.2PubChem[4]
Physical StateSolid (Crystallizable)PubChem[4]

Q3: What regulatory and safety constraints must I consider when selecting a solvent for a potential pharmaceutical compound?

A3: In the context of drug development, solvent selection is strictly governed by safety and environmental regulations, primarily the International Council for Harmonisation (ICH) Q3C guidelines on residual solvents.[3][5][6] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided. These are known or suspected carcinogens and environmental hazards (e.g., Benzene, Carbon Tetrachloride).[5][6][7]

  • Class 2: Solvents with restricted use. Their presence in the final Active Pharmaceutical Ingredient (API) is limited due to inherent toxicity (e.g., Toluene, Hexane, Methanol, Dichloromethane).[3][5]

  • Class 3: Solvents with low toxic potential. These are the preferred choice for pharmaceutical manufacturing and have high permitted daily exposure (PDE) limits (e.g., Ethanol, Acetone, Ethyl Acetate, Isopropyl Alcohol).[3][5][6]

For any development work, prioritizing Class 3 solvents is essential for a scalable and regulatory-compliant process.

Part 2: A Practical Workflow for Solvent System Optimization

A systematic approach is crucial to efficiently identify the optimal solvent system. The following workflow breaks the process into manageable stages, from broad screening to fine-tuning.

G Figure 1: Decision-Making Workflow for Solvent Selection cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Troubleshooting A Start with Crude Methyl 7-methylcyclopenta[c]pyran-4-carboxylate B Perform Small-Scale Solubility Tests (See Protocol 1) A->B C Evaluate Results: - Soluble Hot? - Insoluble Cold? B->C D Ideal Single Solvent Found? C->D E Proceed with Single Solvent Recrystallization (See Protocol 2) D->E Yes F No Single Solvent Ideal? (e.g., too soluble cold, insoluble hot) D->F No H Perform Test Crystallization E->H G Develop Mixed-Solvent System (Soluble + Anti-solvent) (See Protocol 3) F->G G->H I Analyze Outcome: - Yield - Purity (TLC, HPLC) - Crystal Form H->I J Issues Encountered? (Oiling out, low yield, poor morphology) I->J K Consult Troubleshooting Guide (Section 3) J->K Yes L Optimized Isolation Protocol J->L No K->H Refine Conditions

Caption: A systematic workflow for selecting and optimizing a solvent system.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

  • Place approximately 10-20 mg of crude methyl 7-methylcyclopenta[c]pyran-4-carboxylate into a small test tube or vial.

  • Add the chosen solvent dropwise at room temperature, agitating after each addition. Record if the solid dissolves easily (indicating high solubility at room temp, making it a poor choice).

  • If the solid is insoluble at room temperature, begin heating the mixture gently (e.g., in a warm water bath or on a hot plate).[2]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used. This ensures you are using the minimum amount of solvent required.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Table 2: Suggested Solvents for Initial Screening

SolventPolarityICH ClassRationale / Expected Behavior
Heptane/HexaneNonpolar2Likely poor solubility even when hot. Potential use as an anti-solvent.
TolueneLow2May work, but Class 2 status makes it less ideal for development.
Diethyl EtherLowN/A¹High volatility and peroxide risk.[7] Use with caution.
Ethyl AcetateIntermediate3Good starting point. Polarity matches the target molecule well.
AcetoneIntermediate3Good starting point. Miscible with many solvents, useful for mixed systems.[8]
Isopropyl Alcohol (IPA)Polar3May be a good candidate.
EthanolPolar3May show high solubility even when cold, potentially reducing yield.
WaterHighN/AExpected to be insoluble. Potential use as an anti-solvent with a polar organic solvent.

¹Not explicitly listed in ICH Q3C but has significant safety concerns (flammability, peroxide formation).

Protocol 2: Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected solvent and heat the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[2][9]

Protocol 3: Mixed-Solvent Recrystallization

This technique is used when no single solvent is ideal. It requires two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "co-solvent").[10][11]

  • Dissolve the crude solid in the minimum amount of the hot "soluble" solvent, as described in Protocol 2.

  • While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy (this is the point of saturation).[11]

  • Add a few more drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

  • Proceed with the cooling and isolation steps as described in Protocol 2 (steps 6-8).

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section provides solutions to common problems encountered during crystallization.

Q: My compound separated as an oil instead of crystals ("oiling out"). What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, causing it to come out of solution as a liquid instead of a solid.[12] This traps impurities and prevents proper crystal lattice formation.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil completely.

  • Add more of the primary ("soluble") solvent. This increases the total volume and lowers the saturation point, meaning the solution needs to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[12]

  • Ensure slow cooling. Rapid cooling can promote oiling out. Let the solution cool to room temperature on the benchtop before moving to an ice bath.

  • Consider a different solvent system. The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

G Figure 2: Troubleshooting Flowchart for 'Oiling Out' A Oiling Out Observed B Re-heat solution to re-dissolve oil A->B C Add more of the 'soluble' solvent (10-20% excess) B->C D Allow to cool SLOWLY (do not rush to ice bath) C->D E Did crystals form? D->E F Success! Proceed to isolation. E->F Yes G Problem Persists: Change Solvent System E->G No H Choose a solvent with a lower boiling point or modify mixed-solvent ratio G->H

Caption: A logical sequence for addressing an "oiling out" event.

Q: My final yield is very low. What are the likely causes?

A: A low yield can be attributed to several factors:

  • Using too much solvent: This is the most common cause. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[12] Always use the minimum amount of hot solvent needed for dissolution.

  • Premature crystallization: If the compound crystallizes during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete cooling: Ensure the solution has been given adequate time in an ice bath to maximize precipitation before filtration.

  • Washing with room-temperature solvent: Washing the collected crystals on the filter should always be done with a minimal amount of ice-cold solvent to prevent redissolving the product.[2]

Q: No crystals are forming, even after the solution has been in an ice bath. What can I do?

A: This indicates a supersaturated solution that is reluctant to nucleate. Several techniques can induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation to begin.[9]

  • Seeding: If you have a pure crystal of the compound, add a single, tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal growth.

  • Reduce the volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-concentrate it, then attempt to cool it again.[12]

Q: The product formed as very fine needles that are difficult to filter and dry. How can I improve the crystal habit?

A: Crystal morphology (habit) is significantly influenced by the solvent and the rate of cooling.[13][14][15] Needles often form from rapid crystallization or from specific solvent-crystal face interactions.[14][16]

  • Slow down the crystallization: This is the most effective method. Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Change the solvent system: The interaction between solvent molecules and the growing crystal faces can alter the final shape.[15][17] Experimenting with a different solvent of similar polarity (e.g., switching from ethyl acetate to acetone) or adjusting the ratio in a mixed-solvent system can lead to more block-like or prismatic crystals, which are easier to handle.

References

  • PubChem. Methyl 7-methylcyclopenta(c)pyran-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Aragen Life Sciences. (2026, January 14). Optimizing Co-Crystal Crystallization for Robustness and Scalability. Aragen Life Sciences. [Link]

  • Occupational Health and Safety Authority. Solvents – Health and Safety at the Place of Work. OHSA. [Link]

  • U.S. Food and Drug Administration. Q3C — Tables and List Guidance for Industry. FDA. [Link]

  • University of Technology Sydney. RECRYSTALLISATION. UTS. [Link]

  • USP-NF. (467) RESIDUAL SOLVENTS. U.S. Pharmacopeia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Use of Hazardous Solvents. American Chemical Society. [Link]

  • University of Colorado Boulder. Recrystallization, filtration and melting point. CU Boulder Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. The effect of solvent on crystal morphology. [Link]

  • BIOVIA Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]

  • Wellesley College. Lab 1-Recrystallization Lab. [Link]

  • ResearchGate. The Effect of Solvent on Crystal Growth and Morphology. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]

  • MDPI. (2023, January 22). The Effect of Solvent on the Crystal Morphology of Pyriproxyfen. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. (2020, August 11). 7.14: Mixed Solvent Crystallization. [Link]

  • Bellevue College. Experiment 3 Crystallization. [Link]

Sources

Preventing thermal degradation of methyl 7-methylcyclopenta[c]pyran-4-carboxylate during GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Thermal Degradation of Methyl 7-Methylcyclopenta[c]pyran-4-carboxylate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the GC-MS analysis of thermally sensitive compounds, specifically focusing on methyl 7-methylcyclopenta[c]pyran-4-carboxylate and related iridoid structures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is methyl 7-methylcyclopenta[c]pyran-4-carboxylate, and why is it prone to degradation during GC-MS analysis?

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate belongs to the class of iridoids, which are a type of monoterpenoid. These molecules are well-known for their biological activity and are common in medicinal plants.[1][2] The core chemical structure of many iridoids is inherently thermally labile. The high temperatures required to vaporize the sample in a standard Gas Chromatography (GC) inlet can provide enough energy to break weak bonds, leading to molecular rearrangement or fragmentation before the analyte even reaches the analytical column.[3]

Q2: What are the typical signs of thermal degradation in my chromatogram?

If your analyte is degrading, you will likely observe one or more of the following issues:

  • Poor Peak Shape: Peaks may appear broad or exhibit significant tailing. This can be caused by interactions with active sites in the system that are exacerbated by heat.[4]

  • Low Analyte Response: The peak area for your target compound is much lower than expected, or it may be completely absent.

  • Appearance of New, Unidentified Peaks: You may see sharp, well-defined peaks that do not correspond to your analyte or known impurities. These are often the smaller, more stable degradation products.[3][5]

  • Poor Reproducibility: Replicate injections yield inconsistent peak areas and retention times. This occurs because the degradation process is often not perfectly repeatable.[6]

Q3: Is a standard split/splitless (SSL) injection port suitable for this compound?

While SSL inlets are the most common type, they can be harsh for thermally labile compounds.[7][8] In an SSL inlet, the sample is injected into a constantly heated block (e.g., 250-300 °C), where it resides for a period of time to vaporize.[8] This prolonged exposure to high heat is often the primary cause of degradation.[5][7] While lowering the temperature of an SSL inlet can help, more advanced "cold" injection techniques are often required for reliable analysis.[5][9]

Q4: My compound is already a methyl ester. Do I still need to consider derivatization?

Derivatization is a chemical modification technique used to make a compound more suitable for GC-MS analysis, typically by increasing its volatility and thermal stability.[10][11] It is most commonly used for compounds with active hydrogen atoms, such as those in carboxylic acids (-COOH), alcohols (-OH), or amines (-NH2).[12][13]

Since your compound, methyl 7-methylcyclopenta[c]pyran-4-carboxylate, is already an ester, its volatility is higher than its corresponding carboxylic acid. Therefore, further derivatization of the ester itself is generally not necessary. However, if you were analyzing the parent carboxylic acid, derivatization (e.g., silylation or esterification) would be a critical step to prevent degradation and improve peak shape.[10][13]

Q5: What if I cannot get good results with GC-MS? Are there alternative analytical techniques?

Yes. Due to the thermal instability of many iridoids and related natural products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[2][11][14] LC separations are performed at or near room temperature, completely avoiding the issue of thermal degradation in the injection port. If you continue to face insurmountable challenges with GC-MS, transitioning to an LC-MS method is a highly recommended strategy.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic workflow to diagnose and resolve issues related to the thermal degradation of your analyte.

Issue 1: Poor Peak Shape (Tailing/Broadening) and Low Analyte Response

This is the most common symptom of analyte degradation or unwanted interactions within the GC system.

Primary Cause: Excessive Injector Temperature

The temperature in a standard vaporizing inlet is often set high (e.g., 250 °C) to ensure complete and rapid vaporization of the sample.[15] However, for a thermally sensitive molecule, this temperature can initiate decomposition.[4][16]

  • Solution: Methodically lower the injector temperature. Start at your current temperature and decrease it in 20-25 °C increments. Analyze a standard at each step and monitor the peak area and shape of your target analyte. The optimal temperature is the lowest one that provides good peak shape without sacrificing too much vaporization efficiency.[7] Be aware that excessively low temperatures can cause peak broadening for less volatile compounds.[4]

Secondary Cause: Active Sites in the GC System

Active sites are chemically reactive surfaces within the sample flow path, primarily in the inlet liner and the front of the analytical column. These sites, often exposed silanol groups (-Si-OH) or metallic residues, can catalytically promote the degradation of sensitive analytes.[3][7]

  • Solution 1: Use a High-Quality, Deactivated Inlet Liner. Standard glass liners, especially those with glass wool, can be a major source of activity.[3][7] Always use liners that have been chemically deactivated by the manufacturer. Replace them frequently, as their inertness diminishes with use. If possible, choose a liner design without glass wool.

  • Solution 2: Perform Inlet and Column Maintenance. If peak tailing persists even with a new liner, the front of your analytical column may be contaminated. Trim 10-20 cm from the column's inlet side to remove the contaminated section.[15]

Underlying Cause: Inappropriate Injection Technique

As discussed in the FAQ, the prolonged heat exposure in a standard SSL inlet is often the root problem.

  • Solution 1 (Best): Switch to Cool On-Column (COC) Injection. This is the gentlest injection technique available.[5][7] The sample is injected directly into the capillary column at a low temperature, completely bypassing a hot inlet.[17][18] This eliminates the possibility of inlet-related thermal degradation and is ideal for highly sensitive compounds.[9][19][20]

  • Solution 2 (Excellent): Use a Programmable Temperature Vaporization (PTV) Inlet. A PTV inlet offers a compromise between the harshness of SSL and the gentleness of COC. The sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column.[6][8] This significantly reduces the time the analyte is exposed to high temperatures, minimizing degradation.[7][21] PTV inlets are highly flexible and can be operated in various modes (e.g., solvent vent, split, splitless).[22][23][24]

Issue 2: Appearance of Unidentified Peaks and Poor Reproducibility

The presence of unexpected peaks that appear and disappear between runs is a strong indicator of an active degradation process.

Primary Cause: Analyte Degradation Products

The new peaks are the chemical fragments resulting from the breakdown of your target molecule. Their inconsistent appearance is due to the non-uniform nature of the degradation process in the hot inlet.

  • Solution: The appearance of degradation products is a definitive sign that your current method is too harsh. You must implement the solutions described in Issue 1 , with a strong emphasis on reducing the injector temperature and/or switching to a COC or PTV injection technique.

Secondary Cause: Transesterification in the Inlet

If you are using an alcohol-based solvent (e.g., methanol, ethanol), it is possible for the methyl ester of your analyte to react with the solvent in the hot inlet. This transesterification reaction will form a new ester (e.g., an ethyl ester if using ethanol), which will appear as a new, unexpected peak in your chromatogram.[11]

  • Solution:

    • If possible, switch to a non-alcoholic solvent like acetonitrile, dichloromethane, or hexane.

    • If you must use an alcohol, ensure your sample and solvent are as dry as possible, as water can facilitate the reaction.

    • Analyze samples promptly after preparation.

    • Lowering the injector temperature, as previously described, will also significantly reduce the rate of this reaction.

Data & Protocols

Table 1: Comparison of GC-MS Method Parameters
ParameterStandard Method (High-Temp)Recommended Method (Low-Temp/Cold Injection)Rationale
Inlet Type Split/Splitless (SSL)Cool On-Column (COC) or PTVCOC/PTV minimizes analyte exposure to high heat, preventing degradation.[5][7][17]
Inlet Temperature 250 - 280 °CCOC: Track Oven Temp; PTV: Start 40-60°CLower initial temperature is the most critical factor in preventing thermal breakdown.[4][7]
Liner Type Standard glass, w/ glass woolHighly deactivated, single taper, no woolDeactivated surfaces prevent catalytic degradation; wool can be highly active.[3][7]
Injection Mode SplitlessCOC or PTV (Solvent Vent Mode)COC and PTV are the gentlest techniques for thermally labile compounds.[9][21]
Column Phase e.g., 5% Phenyl-Methylpolysiloxane5% Phenyl-Methylpolysiloxane (low-bleed, inert)A stable, low-polarity, and highly inert column minimizes on-column degradation.[7]
Oven Program Start ≥ 60 °CStart ≤ 50 °CA lower starting oven temperature can improve focusing of early-eluting peaks.
Carrier Gas Flow ~1.0 mL/min (Constant Flow)1.2 - 1.5 mL/min (Constant Flow)A slightly higher flow rate can reduce the analyte's residence time on the column.[3]
Experimental Protocols
Protocol 1: Systematic Optimization of SSL Injector Temperature
  • Establish Baseline: Prepare a known concentration standard of your analyte. Inject it using your current method with a high injector temperature (e.g., 250 °C). Record the peak area and observe the peak shape.[15]

  • Incremental Decrease: Lower the injector temperature by 25 °C (to 225 °C). Allow the system to equilibrate for 15 minutes.

  • Re-analyze: Inject the same standard. Record the peak area and observe the peak shape. Note any new peaks that may have disappeared or decreased in size.

  • Repeat: Continue decreasing the temperature in 25 °C increments (e.g., 200 °C, 175 °C).

  • Evaluate Performance: Compare the results from all temperatures. Identify the temperature that provides the maximum peak area for your target analyte with minimal tailing and the absence of degradation peaks. This is your optimal temperature.[15]

Protocol 2: General Workflow for Cool On-Column (COC) Injection

This protocol is a general guideline. Always consult your instrument manufacturer's manual for specific operational details.

  • Installation: Ensure the correct COC inlet is installed and that a pre-column or guard column suitable for on-column injection is connected to your analytical column.

  • Syringe Selection: Use a syringe with a narrow gauge needle (e.g., 0.17 mm OD) specifically designed for on-column injection into your column's ID (e.g., 0.25 mm or 0.32 mm).

  • Set Initial Conditions: Set the injector to "Track Oven" mode. The inlet temperature will now mirror the oven temperature. Set the initial oven temperature approximately 20 °C below the boiling point of your solvent.

  • Injection: Inject the sample (typically 0.5 - 1.0 µL) smoothly and quickly. The autosampler will inject directly into the column.

  • Temperature Program: Initiate the oven temperature program. The analytes will focus at the head of the column in the liquid solvent and then vaporize as the oven temperature increases, ensuring a gentle transition to the gas phase.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the analysis of thermally labile compounds.

G A Poor Chromatographic Results (Low Response, Tailing, Extra Peaks) B Is Injector Temp > 200°C? A->B C Lower Injector Temp in 25°C increments B->C Yes D Are you using a standard SSL inlet? B->D No K Analyze Results C->K E Switch to Cool On-Column (COC) or PTV Injection D->E Yes F Is the liner old or contains glass wool? D->F No E->K G Replace with new, deactivated liner (no wool) F->G Yes H Problem Resolved? F->H No G->K I SUCCESS: Method Optimized H->I Yes J Consider Column Maintenance (Trim Inlet) or LC-MS H->J No K->H

Caption: Troubleshooting workflow for thermal degradation in GC-MS.

References

  • Agilent Technologies. (n.d.). Cool on-column GC inlet, minimize thermal degradation.
  • BenchChem. (2026). .
  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • Bailey, R., & Wania, F. (2007). Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry, 55(7), 2537-2543. doi:10.1021/jf062972h.
  • Inouye, H., Ueda, S., & Nakamura, Y. (1974). Studies on monoterpene glucosides and related natural products. XXXI. Gas chromatography and gas chromatography-mass spectrometry of iridoid and secoiridoid glucosides. Chemical & Pharmaceutical Bulletin, 22(3), 676-685.
  • MASTERING GAS CHROMATOGRAPH. (2025, October 4). MASTERING GAS CHROMATOGRAPH - COLD INJECTION METHOD [Video]. YouTube.
  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method.
  • BenchChem. (2025). Optimizing injection volume and temperature for GC-MS analysis.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • LabRulez GCMS. (n.d.). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption.
  • American Chemical Society. (n.d.). Programmed temperature vaporization (PTV): The underused inlet for gas chromatography and GC-MS.
  • BenchChem. (2025). Minimizing thermal degradation of MMB-FUBICA during GC-MS analysis.
  • Wang, D., et al. (2010). Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers. International Journal of Molecular Sciences, 11(8), 3046-3058.
  • ResearchGate. (2022). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?.
  • ResearchGate. (n.d.). Cold on-Column Injection Coupled with Gas Chromatography/Mass Spectrometry for Determining Halonitromethanes in Drinking Water.
  • ResearchGate. (n.d.). Gas chromatography (GC) and mass spectroscopy (MS) of the monoterpene products derived from geranyl diphosphate by PaJF67 (+).
  • ResearchGate. (n.d.). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables.
  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS.
  • GL Sciences. (n.d.). Applications of PTV Injectors for Problem Solving in the Petrochemical Industry Part 1:- Thermal Desorption with GC and GC-MS.
  • MDPI. (2026, January 20). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis.
  • Thermo Fisher Scientific. (n.d.). Eliminate Invisible High Boiling Matrix in GC and GC/MS by Using PTV Backflush Injection Technique for Increased Productivity.
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.
  • Klee, M. (2023, December 9). GC Solutions #35: Activity and Decomposition. Separation Science.
  • MDPI. (2025, September 8). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua.
  • ResearchGate. (2025, October 15). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
  • Chen, R., et al. (2013). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 85(19), 9063-9070.
  • ResearchGate. (2025, August 6). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Helin, A., Hakola, H., & Hellén, H. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques, 13(7), 3543-3560.
  • Nippon Steel Technology. (n.d.). Analysis of evolved gas by Pyrolysis (Py)-GC/MS.
  • Frontier-Lab. (n.d.). Examples of sample analysis using a multi-shot pyrolyzer.
  • Mita, H., & Shimoyama, A. (2005). GC/MS analysis of polycyclic aromatic hydrocarbons in Cretaceous-Tertiary boundary sediments. Research in Organic Geochemistry, 20, 49-64.
  • Furukawa Electric. (n.d.). Analysis of additives in resin by pyrolysis-GC/MS/FPD simultaneous measurement.
  • Kirsch, F., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E12-E27.

Sources

Technical Support Center: Formulating and Stabilizing Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to address the critical physicochemical challenges associated with methyl 7-methylcyclopenta[c]pyran-4-carboxylate .

This compound, a naturally occurring terpenoid and cyclopentapyran derivative identified in botanical extracts such as Caryopteris foetida[1], presents unique formulation hurdles. Its molecular architecture features a highly reactive methyl ester and an unsaturated pyran ring, making it highly susceptible to aqueous degradation. This guide provides field-proven, causality-driven troubleshooting strategies to ensure the integrity of your experimental data.

Knowledge Base: Mechanisms of Aqueous Instability

Before troubleshooting, it is critical to understand why this compound degrades in water. The instability is driven by two competing nucleophilic pathways:

  • Base-Catalyzed Ester Hydrolysis: The C-4 methyl carboxylate group undergoes rapid saponification in alkaline environments (pH > 7.0), yielding the inactive carboxylic acid derivative.

  • Acid-Catalyzed Ring Opening: The cyclopenta[c]pyran core mimics the reactivity of iridoid structures. In highly acidic media (pH < 4.0), protonation of the pyran oxygen induces ring-opening, leading to polymerization and oxidative degradation[2].

To visualize these competing mechanisms and our targeted stabilization strategy, refer to the pathway diagram below:

G A Methyl 7-methylcyclopenta[c]pyran -4-carboxylate B Alkaline pH (>7.0) Ester Hydrolysis A->B OH- attack C Acidic pH (<4.0) Pyran Ring Opening A->C H+ catalysis F Optimal Stability (pH 5.0 - 6.0 + HP-β-CD) A->F Formulation D Carboxylic Acid Derivative (Loss of Activity) B->D E Polymeric/Oxidized Degradants C->E

Fig 1: Primary degradation pathways and stabilization strategy for the target cyclopentapyran.

Troubleshooting & FAQs

Q1: My stock solutions in standard PBS (pH 7.4) show a 50% loss of the active compound within 12 hours. How can I prevent this? Root Cause: Phosphate Buffered Saline (PBS) at pH 7.4 provides an alkaline environment that accelerates the hydrolysis of the C-4 methyl ester. Furthermore, phosphate ions can act as general base catalysts, exacerbating the degradation. Solution: Shift your aqueous vehicle to a mildly acidic buffer. We recommend a 50 mM Citrate buffer at pH 5.5 . Citrate lacks the aggressive nucleophilic character of phosphate, and the pH of 5.5 sits precisely in the "valley of maximum stability" for iridoid-like pyran structures[2].

Q2: When I lower the pH to 5.5, the compound precipitates out of solution. How do I maintain solubility without adding harsh organic solvents like DMSO? Root Cause: Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is highly lipophilic. While lowering the pH protects the ester, it does nothing to overcome the thermodynamic barrier of aqueous solvation. Solution: Implement supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cyclopenta[c]pyran core will spontaneously partition into the lipophilic cavity of the cyclodextrin. This not only increases aqueous solubility but sterically shields the methyl ester from bulk water and hydroxyl attack, drastically reducing the pseudo-first-order hydrolysis rate[3]. This dual-action protection is a proven standard for stabilizing labile esters and lactones[4].

Q3: I am observing erratic stability data between different batches of my aqueous formulations. What is causing this variability? Root Cause: Erratic data usually stems from two factors: trace heavy metal contamination catalyzing auto-oxidation of the cyclopentadiene moiety, or non-specific adsorption of the compound to filter membranes during sterilization. Solution: Add 1 mM EDTA to your citrate buffer to chelate trace metals. Additionally, strictly use PTFE (Polytetrafluoroethylene) syringe filters. Mixed Cellulose Ester (MCE) or Nylon filters possess high protein/lipid binding affinities and will strip the lipophilic API out of your solution.

Quantitative Stability Data

The following self-validating dataset demonstrates the causality of our formulation choices. Notice how the combination of pH optimization and HP-β-CD complexation synergistically extends the half-life.

Formulation MatrixpHTemp (°C)Half-life ( t1/2​ )Primary Degradation Pathway
Unbuffered Ultrapure Water7.025°C~48 hoursRing-opening / Oxidation
1X PBS Buffer7.437°C< 12 hoursBase-Catalyzed Ester Hydrolysis
50 mM Citrate Buffer5.525°C14 daysMinimal (Slow Hydration)
50 mM Citrate + 5% HP-β-CD 5.5 37°C > 45 days Sterically Shielded (Stable)

Standard Operating Procedure: Stabilized Aqueous Formulation

To ensure trustworthiness and reproducibility, follow this self-validating protocol to prepare a 1 mg/mL stabilized aqueous stock solution.

Validation Checkpoint: This protocol includes a T=0 HPLC quantification step to ensure your complexation efficiency is >99% before proceeding to biological assays.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 50 mM Sodium Citrate buffer. Adjust the pH to exactly 5.5 using 0.1 M HCl or NaOH. Add 1 mM EDTA. Causality: pH 5.5 minimizes both H+ and OH- catalyzed degradation, while EDTA prevents metal-catalyzed oxidation.

  • Excipient Solubilization: Weigh 5.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it completely in the citrate buffer to create a 5% (w/v) solution.

  • API Integration: Weigh 100 mg of methyl 7-methylcyclopenta[c]pyran-4-carboxylate. Slowly add the powder to the stirring HP-β-CD solution at 25°C. Critical Warning: Do not use ultrasonic baths to force dissolution. Sonication generates localized cavitation heat (up to 5000 K microscopically) which will instantly induce pyran ring-opening.

  • Equilibration: Cover the beaker with aluminum foil (to prevent photo-degradation) and stir magnetically at 400 RPM for 24 hours. Causality: Supramolecular inclusion is an equilibrium-driven process; 24 hours ensures complete thermodynamic complexation.

  • Sterile Filtration: Draw the equilibrated solution into a sterile syringe and pass it through a 0.22 µm PTFE filter into amber glass vials.

  • Self-Validation (T=0): Withdraw a 10 µL aliquot and inject it into an HPLC-UV system (Detection at ~237 nm). Calculate the Area Under the Curve (AUC) against a fresh DMSO-solubilized standard to confirm 1 mg/mL recovery.

  • Storage: Purge the vial headspace with Argon gas to displace oxygen, seal tightly, and store at 4°C.

Workflow Step1 1. Buffer Prep (Citrate pH 5.5) Step2 2. Excipient Addition (5% w/v HP-β-CD) Step1->Step2 Step3 3. API Solubilization (Stirring @ 25°C) Step2->Step3 Step4 4. Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Storage (Amber Vials, 4°C) Step4->Step5

Fig 2: Step-by-step formulation workflow for stable aqueous solutions.

Sources

Technical Support Center: Quantification of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalytical quantification of methyl 7-methylcyclopenta[c]pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing matrix effects in your analytical assays. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects and the analysis of methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Q1: What is the matrix effect and how can it impact my results?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix, such as plasma, urine, or tissue homogenates.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantification.[2][3] If not properly controlled, matrix effects can lead to inaccurate pharmacokinetic and toxicokinetic data, potentially jeopardizing drug development and clinical testing.[1]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are primarily caused by endogenous or exogenous components of the biological sample that co-elute with the analyte of interest.[1] The most common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[4][5]

  • Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression and contaminate the ion source.[2]

  • Proteins: While largely removed during sample preparation, residual proteins can still interfere with the analysis.[6]

  • Other Endogenous Molecules: Compounds like cholesterol, triglycerides, and metabolites can also contribute to matrix effects.[5]

Q3: What are the key chemical properties of methyl 7-methylcyclopenta[c]pyran-4-carboxylate that I should consider?

Understanding the physicochemical properties of methyl 7-methylcyclopenta[c]pyran-4-carboxylate is crucial for developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol [7]
XLogP3 2.2

The XLogP3 value of 2.2 suggests that methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a moderately hydrophobic compound. This property will influence the choice of sample preparation techniques and chromatographic conditions.

Q4: What are the regulatory expectations for bioanalytical method validation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation to ensure data reliability.[8] Key parameters that must be validated include accuracy, precision, selectivity, sensitivity, and stability. The FDA's most recent guidance, including the M10 Bioanalytical Method Validation and Study Sample Analysis, provides a framework for chromatographic and ligand-binding assays.[9]

II. Troubleshooting Guide: Minimizing Matrix Effects

This section provides a systematic approach to identifying and mitigating matrix effects during the quantification of methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Possible Cause: Co-elution of matrix components with the analyte can interfere with the chromatography, leading to distorted peak shapes and inconsistent retention times.

Troubleshooting Workflow:

start Start: Poor Peak Shape / Shifting Retention Time step1 Optimize Chromatographic Conditions start->step1 step2 Modify Mobile Phase step1->step2 Adjust Gradient, Flow Rate, and Temperature step3 Change Column Chemistry step2->step3 Alter pH, Organic Modifier, or Additives step4 Evaluate Sample Preparation step3->step4 Consider HILIC, Mixed-Mode, or Superficially Porous Particle Columns end_node Resolution: Improved Peak Shape and Stable Retention Time step4->end_node Implement more rigorous cleanup (e.g., SPE)

Caption: Troubleshooting workflow for poor peak shape and retention time instability.

Detailed Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Employ a shallower gradient to improve the separation of the analyte from closely eluting matrix components.[10]

    • Flow Rate: Reducing the flow rate can sometimes enhance resolution.

    • Column Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but be mindful of analyte stability.

  • Modify the Mobile Phase:

    • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can alter selectivity.

    • pH: Adjusting the mobile phase pH can change the ionization state of both the analyte and interfering compounds, thereby affecting their retention.[5]

    • Additives: The use of additives like ammonium acetate can sometimes reduce matrix effects by forming adducts with the analyte.[10]

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column chemistry. For a moderately polar compound like methyl 7-methylcyclopenta[c]pyran-4-carboxylate, options beyond standard C18 columns could include phenyl-hexyl or embedded polar group phases.[1]

  • Re-evaluate Sample Preparation: If chromatographic adjustments do not resolve the issue, the problem likely lies in the sample cleanup. Refer to the sample preparation section below for more rigorous extraction techniques.

Issue 2: Ion Suppression or Enhancement

Possible Cause: Co-eluting matrix components are competing with the analyte for ionization in the mass spectrometer source.[1]

Diagnostic Tool: Post-Column Infusion (PCI) Experiment

The PCI experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.[11]

PCI Experimental Protocol:

  • Setup: Infuse a standard solution of methyl 7-methylcyclopenta[c]pyran-4-carboxylate at a constant flow rate into the MS source post-column.

  • Injection: Inject an extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the analyte's signal. A stable baseline indicates no matrix effects. Dips in the baseline signify ion suppression, while peaks indicate ion enhancement.[11]

Mitigation Strategies:

1. Enhance Sample Preparation

A more rigorous sample preparation is often the most effective way to combat matrix effects.[2]

Preparation MethodPrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent or acid.[12]Simple, fast, and inexpensive.Results in a "dirty" extract with significant phospholipids and other matrix components remaining.[6][12]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.[5]Cleaner extracts than PPT, can remove polar interferences.[1]Can be labor-intensive and may not be suitable for very polar analytes.[13]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[14][15]Provides very clean extracts and allows for analyte concentration.[13][16]Requires method development and can be more time-consuming.[12]
Phospholipid Removal Plates Specialized plates that selectively remove phospholipids from the sample.[12][17]Highly effective at removing a major source of ion suppression.[18]May not remove other types of matrix components.

Recommended SPE Protocol for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (Moderately Hydrophobic):

  • Sorbent Selection: A reversed-phase sorbent (e.g., C8 or C18) is a good starting point.[16]

  • Conditioning: Condition the SPE cartridge with methanol followed by water.[13]

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.[13]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.[13]

  • Elution: Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).[13]

2. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is considered the gold standard for correcting matrix effects.[19][20]

Why a SIL-IS is Effective:

  • Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte.[21]

  • Co-elution: It co-elutes with the analyte.[22]

  • Identical Ionization Behavior: It experiences the same degree of ion suppression or enhancement as the analyte.[21]

By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized.[23]

cluster_0 Without SIL-IS cluster_1 With SIL-IS a1 Analyte Signal with Ion Suppression a2 Inaccurate Quantification a1->a2 b1 Analyte and SIL-IS Signals with Ion Suppression b2 Ratio of Analyte/SIL-IS is Constant b1->b2 b3 Accurate Quantification b2->b3

Sources

Refining metal chelating assays for methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Assay Development. As application scientists, we frequently encounter challenges when adapting classical aqueous assays for complex, lipophilic secondary metabolites.

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a lipophilic iridoid-like ester predominantly identified in the essential oil fractions of plants such as Caryopteris foetida[1]. Because it is a non-polar compound, evaluating its metal-chelating properties using the standard aqueous Ferrozine-Fe²⁺ assay often leads to precipitation, kinetic lag, and false readings.

This guide provides a self-validating framework to troubleshoot and optimize this specific metal chelating assay.

Phase 1: Assay Logic & Troubleshooting Workflow

To successfully measure the chelating capacity of methyl 7-methylcyclopenta[c]pyran-4-carboxylate, the assay must balance the solubility of the lipophilic compound with the aqueous requirements of the Ferrozine chromophore.

FerrozineAssay Start Prepare Methyl 7-methylcyclopenta[c]pyran-4-carboxylate Solvent Dissolve in 50% Methanol or 5% DMSO Start->Solvent AddFe Add 2 mM FeCl2 (Fresh Fe2+ source) Solvent->AddFe Incubate1 Incubate 20 min (Overcome Steric Hindrance) AddFe->Incubate1 AddFerrozine Add 5 mM Ferrozine Reagent Incubate1->AddFerrozine Incubate2 Incubate 10 min in Dark AddFerrozine->Incubate2 Measure Measure Absorbance at 562 nm Incubate2->Measure Decision High Baseline / Turbidity? Measure->Decision Centrifuge Centrifuge at 10,000g & Retest Decision->Centrifuge Yes Success Calculate % Chelation vs. EDTA Decision->Success No Centrifuge->Measure

Workflow for optimizing the Ferrozine-Fe2+ chelating assay for lipophilic derivatives.

Phase 2: Standardized Self-Validating Protocol

This protocol is engineered to prevent false positives/negatives by incorporating intrinsic sample blanks and kinetic adjustments specific to the steric hindrance of the cyclopenta[c]pyran ring[2].

Step 1: Reagent Preparation

  • FeCl₂ Solution (2 mM): Dissolve FeCl₂ in deoxygenated, ultra-pure water immediately before use. Causality: Fe²⁺ rapidly oxidizes to Fe³⁺ in the presence of atmospheric oxygen, which Ferrozine cannot bind, leading to false-positive chelation signals[3].

  • Ferrozine Solution (5 mM): Dissolve 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid in methanol.

  • Compound Stock: Dissolve methyl 7-methylcyclopenta[c]pyran-4-carboxylate in 100% methanol to a concentration of 5 mg/mL[4].

  • Positive Control: Prepare 0.1 mM EDTA in water[2].

Step 2: Matrix Assembly (96-Well Plate) To ensure a self-validating system, you must run three parallel conditions for every concentration:

  • Test Well: 50 µL Compound + 10 µL FeCl₂

  • Sample Blank: 50 µL Compound + 10 µL FeCl₂ (Accounts for compound turbidity/color)

  • System Control: 50 µL Methanol + 10 µL FeCl₂ (Represents 0% chelation)

Step 3: Chelation Incubation (Modified)

  • Incubate the plate at room temperature for 20 minutes .

  • Causality: Unlike the flexible, multi-dentate EDTA molecule, the oxygen atoms on the cyclopenta[c]pyran ring and methyl ester face severe steric hindrance. Extending this incubation allows the weaker coordination bonds to reach equilibrium before the highly competitive Ferrozine is introduced.

Step 4: Chromogenic Development

  • Add 20 µL of 5 mM Ferrozine to the Test Wells and System Controls [5].

  • Add 20 µL of Methanol to the Sample Blanks [4].

  • Incubate for 10 minutes in the dark.

Step 5: Spectrophotometric Analysis

  • Measure absorbance at 562 nm using a microplate reader[2].

  • Calculation: % Chelation =[1 - ((A_test - A_sample_blank) / A_system_control)] × 100[5].

Phase 3: Troubleshooting Guide & FAQs

Q1: My assay solution becomes cloudy immediately after adding the compound to the aqueous FeCl₂. Why is this happening? A1: Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is highly lipophilic. When introduced into an aqueous microplate well, it undergoes phase separation and forms micro-precipitates. This creates light scattering (turbidity) that artificially inflates the absorbance reading at 562 nm, often resulting in a calculated chelation of "0%" or even negative values. Corrective Action: Increase the co-solvent ratio. Ensure the final assay volume contains at least 30-50% methanol, or utilize 5% DMSO as a carrier solvent.

Q2: The absorbance at 562 nm dropped significantly, suggesting excellent chelation. However, my compound is also a known oxidizing agent. Could this be a false positive? A2: Yes. The Ferrozine assay strictly measures the disappearance of Fe²⁺. If your compound oxidizes Fe²⁺ to Fe³⁺, the Ferrozine-Fe²⁺ complex cannot form, mimicking a chelation event[6]. Corrective Action: To distinguish true chelation from iron oxidation, spike a parallel well with a strong reducing agent (like ascorbic acid) after the assay is complete[6]. If the magenta color (562 nm absorbance) rapidly returns, your compound oxidized the iron rather than chelating it.

Q3: Why does EDTA show 95% chelation within 2 minutes, but my cyclopenta[c]pyran derivative takes over 20 minutes to stabilize? A3: This is a function of coordination chemistry. EDTA is a hexadentate ligand that wraps around the metal center with zero thermodynamic barrier[2]. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate relies on the lone electron pairs of its ester and pyran oxygens. The rigid, planar nature of the conjugated cyclopentene/pyran system restricts the conformational flexibility required to easily trap the Fe²⁺ ion, resulting in slower reaction kinetics.

Q4: Can I use this protocol for crude essential oil fractions containing this compound? A4: Yes, but crude essential oils (like those from Caryopteris foetida) contain dozens of competing terpenes (e.g., δ-cadinene, β-caryophyllene)[1]. These non-chelating hydrocarbons will exacerbate the turbidity issue mentioned in Q1. You must rigorously utilize the "Sample Blank" subtraction method to mathematically remove the background light scattering caused by the crude oil emulsion.

Phase 4: Quantitative Troubleshooting Metrics

Use the following reference table to diagnose anomalous spectrophotometric readings during your assay validation.

Troubleshooting ScenarioExpected A562 RangeObserved A562Root CauseCorrective Action
Valid Chelation 0.100 - 0.4000.250Successful Fe²⁺ sequestration by ester/pyran oxygens.Proceed with IC50 calculation.
Lipophilic Precipitation 0.100 - 0.400> 0.800Light scattering from insoluble compound mimicking high unchelated iron.Increase methanol/DMSO ratio; centrifuge plate before reading.
Iron Oxidation (False +) 0.100 - 0.400< 0.050Compound oxidized Fe²⁺ to Fe³⁺, preventing Ferrozine binding.Validate mechanism using a secondary FRAP or Ascorbic Acid rescue assay.
Kinetic Lag 0.100 - 0.4000.700 (Slowly dropping)Steric hindrance of the cyclopenta[c]pyran ring delaying equilibrium.Extend initial Fe²⁺ incubation step to 20-30 minutes.

References

  • Joshi, A., Pant, A. K., Prakash, O., Kumar, R., Stocki, M., & Isidorov, V. A. Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell.
  • Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Co
  • 3.6.5.
  • Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. PJMHS.
  • Antioxidant, Anti-Tumour, and Anticoagulant Activities of Polysaccharide
  • Ferrous Iron Chel

Sources

Technical Support Center: Overcoming In Vitro Solubility Issues of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Hydrophobicity Challenge

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a highly lipophilic cyclopentapyran derivative, predominantly identified as a major bioactive constituent in the essential oils of Caryopteris species[1]. Due to its non-polar iridoid-like skeleton and ester moiety, it exhibits extremely poor thermodynamic solubility in aqueous environments.

Researchers frequently attempt to bypass this hydrophobicity by utilizing Dimethyl Sulfoxide (DMSO) as a carrier solvent. However, this often leads to the "DMSO Illusion" —a phenomenon where the compound appears fully soluble in the concentrated stock solution but undergoes rapid micro-precipitation upon dilution into aqueous assay buffers or cell culture media[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure accurate, reproducible in vitro assay results.

Troubleshooting FAQs

Q1: I dilute my DMSO stock of methyl 7-methylcyclopenta[c]pyran-4-carboxylate into the assay buffer, but my IC50 values are highly variable across replicates. What is happening? A: You are likely experiencing kinetic solvent crash . While the compound is soluble in 100% DMSO, diluting it into aqueous media (e.g., to achieve a final DMSO concentration of <1%) causes the local polarity to shift dramatically. The compound exceeds its thermodynamic solubility limit and forms micro-precipitates[2]. Because these precipitates are heterogeneously distributed in the well, the actual soluble concentration of the drug varies wildly, leading to inconsistent IC50 values.

Q2: My cell viability assays show massive cell death even at low concentrations, but I suspect this isn't true pharmacological toxicity. How can I verify and fix this? A: This is a classic artifact of lipophilic precipitation. When hydrophobic compounds precipitate out of DMSO in cell culture media, they form sharp microcrystals. These crystals can physically interact with and disrupt lipid bilayers, causing mechanical membrane damage that mimics cytotoxic bioactivity—a phenomenon recently documented with other highly lipophilic natural products. Fix: Switch from a DMSO-only delivery method to a host-guest inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. HP-β-CD encapsulates the hydrophobic cyclopentapyran ring within its lipophilic cavity while its hydrophilic exterior maintains true aqueous solubility, preventing crystal-induced cytotoxicity.

Q3: Even when I use low concentrations where precipitation shouldn't occur, I'm losing compound in my biochemical assays. Where is it going? A: Highly lipophilic esters like methyl 7-methylcyclopenta[c]pyran-4-carboxylate are prone to non-specific binding (adsorption) to the hydrophobic polystyrene surfaces of standard microtiter plates. Fix: Utilize low-binding (e.g., PEG-coated) assay plates and supplement your assay buffer with a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant like 0.01% Tween-20 to act as a thermodynamic sink, keeping the compound in the aqueous phase.

Step-by-Step Methodologies

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Purpose: To achieve true thermodynamic solubility of methyl 7-methylcyclopenta[c]pyran-4-carboxylate without using high concentrations of cytotoxic organic solvents[4].

  • Prepare the Host Solution: Dissolve HP-β-CD in your base assay buffer (e.g., PBS or DMEM without serum) to a final concentration of 10-20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Guest Stock: Dissolve methyl 7-methylcyclopenta[c]pyran-4-carboxylate in 100% ethanol or DMSO at 50 mM.

  • Complexation (Solvent Evaporation Method):

    • Add the Guest Stock dropwise into the HP-β-CD solution under continuous, vigorous magnetic stirring at 37°C.

    • Maintain stirring in an open vessel (in a fume hood) for 12-24 hours to allow the organic solvent (ethanol/DMSO) to evaporate completely, driving the compound into the cyclodextrin cavity.

  • Equilibration & Filtration: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound. Carefully collect the supernatant.

  • Validation: Quantify the exact concentration of the encapsulated compound in the supernatant using HPLC-UV. This is your true, stable working stock.

Protocol B: Self-Validating Solubility Check (The "Spin-Down" Test)

Purpose: To verify that your compound is actually in solution before running an expensive biological assay, ensuring the trustworthiness of your data.

  • Prepare your final assay media containing the compound at the highest intended testing concentration.

  • Incubate at 37°C for 2 hours (simulating assay conditions).

  • Centrifuge the sample at 15,000 x g for 20 minutes.

  • Sample the top 10% of the supernatant and measure the compound concentration via LC-MS or HPLC.

  • Decision Gate: If the concentration is >20% lower than your nominal calculated concentration, precipitation has occurred, and the formulation must be optimized using Protocol A.

Quantitative Data Summary

The following table summarizes the quantitative limits and risks associated with different formulation strategies for lipophilic cyclopentapyrans:

Formulation StrategyMechanism of ActionMax Soluble Concentration (Est.)Cytotoxicity RiskBest Use Case
100% DMSO Stock Solvent>50 mM (Stock only)High (if >1% v/v in assay)Long-term stock storage
DMSO Dilution (<1%) Co-solvent<10 µMModerate (Crystal damage)Highly potent compounds
HP-β-CD Complex Host-Guest Encapsulation1-5 mMLowCell-based efficacy assays
0.1% BSA / Tween-20 Carrier Protein / Micelle50-100 µMLowBiochemical / Cell-free assays

Experimental Workflows & Logical Relationships

G Compound Methyl 7-methylcyclopenta [c]pyran-4-carboxylate DMSO_Stock 100% DMSO Stock (Soluble) Compound->DMSO_Stock CD_Complex HP-β-CD Complexation (Host-Guest) Compound->CD_Complex Aqueous_Media Aqueous Assay Media (<1% DMSO) DMSO_Stock->Aqueous_Media Direct Dilution Precipitation Micro-precipitation & Crystal Formation Aqueous_Media->Precipitation False_Tox False Cytotoxicity & Inconsistent IC50 Precipitation->False_Tox Aqueous_CD Aqueous Assay Media (Stable Solution) CD_Complex->Aqueous_CD Aqueous Dilution True_Efficacy Accurate IC50 & True Bioactivity Aqueous_CD->True_Efficacy

Workflow comparing DMSO-induced precipitation vs. HP-β-CD stabilization.

Troubleshooting Start Solubility Issue Detected in Aqueous Assay Check_DMSO Is DMSO > 1% v/v? Start->Check_DMSO Tox_Issue Reduce DMSO to < 0.5% to avoid solvent toxicity Check_DMSO->Tox_Issue Yes Precip_Check Does compound precipitate at < 0.5% DMSO? Check_DMSO->Precip_Check No Tox_Issue->Precip_Check Use_CD Use HP-β-CD Inclusion Complex Precip_Check->Use_CD Yes Check_Adsorption Is compound lost to plate adsorption? Precip_Check->Check_Adsorption No Use_BSA Use Low-Bind Plates + 0.1% BSA Check_Adsorption->Use_BSA Yes

Logical troubleshooting tree for resolving in vitro solubility and adsorption issues.

References

  • Joshi, A., et al. (2021). Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell. NIScPR. 1

  • Liu, H., et al. (2025). Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. 2

  • Carneiro, S.B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. 3

  • BenchChem. (2025). Improving (-)-Anomalin solubility for in vitro assays. BenchChem. 4

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Efficacy of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and more effective antioxidant agents, the scientific community is increasingly exploring unique chemical scaffolds. This guide provides a comparative framework for evaluating the antioxidant potential of a novel compound, methyl 7-methylcyclopenta[c]pyran-4-carboxylate, against the well-established synthetic antioxidant, Butylated Hydroxytoluene (BHT). While BHT has a long history of use in the food, pharmaceutical, and materials industries, the antioxidant properties of methyl 7-methylcyclopenta[c]pyran-4-carboxylate are not yet extensively documented.[1][2] This document outlines the requisite experimental protocols, theoretical underpinnings, and data interpretation frameworks necessary to conduct a rigorous comparative analysis.

Introduction to the Contenders

Butylated Hydroxytoluene (BHT)

BHT, or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant.[3] Its primary mechanism of action involves the donation of a hydrogen atom from its sterically hindered hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[4][5] This lipophilic compound is particularly effective in preventing lipid peroxidation in fatty foods and other organic materials.[3][[“]] While generally recognized as safe (GRAS) by the FDA for use in food within specified limits, ongoing research continues to evaluate its broader biological effects.[3][7][8]

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a heterocyclic compound with a fused ring system.[9][10] The antioxidant potential of cyclopenta[c]pyran derivatives has been a subject of interest, with some studies on related structures suggesting potential bioactivities.[1][11] The presence of the pyran ring and other structural features may confer antioxidant properties through various mechanisms, such as electron donation or radical stabilization. A thorough investigation into its antioxidant capacity is warranted to understand its potential as a novel antioxidant agent.

Comparative Experimental Workflow

To comprehensively compare the antioxidant activities of methyl 7-methylcyclopenta[c]pyran-4-carboxylate and BHT, a multi-assay approach is essential. This is because different assays reflect different aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer).[12] The following in-vitro assays are proposed:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[15][16]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18]

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep1 Dissolve Methyl 7-methylcyclopenta[c]pyran-4-carboxylate in appropriate solvent (e.g., Methanol) prep2 Dissolve BHT in appropriate solvent prep3 Prepare serial dilutions of both compounds assay1 DPPH Assay prep3->assay1 assay2 ABTS Assay prep3->assay2 assay3 FRAP Assay prep3->assay3 analysis1 Measure absorbance using spectrophotometer assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate percentage inhibition analysis1->analysis2 analysis3 Determine IC50 values (DPPH & ABTS) or FRAP values analysis2->analysis3 analysis4 Compare the antioxidant activities analysis3->analysis4

Caption: BHT's radical scavenging mechanism.

Hypothesized Mechanism for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate:

The antioxidant potential of methyl 7-methylcyclopenta[c]pyran-4-carboxylate would depend on its ability to donate electrons or hydrogen atoms. The pyran ring system and the presence of the ester group could influence the electron density and reactivity of the molecule. Further computational studies, such as determining the bond dissociation enthalpy (BDE) of potentially labile hydrogens, would be necessary to elucidate the precise mechanism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the antioxidant activity of methyl 7-methylcyclopenta[c]pyran-4-carboxylate against the established antioxidant BHT. The proposed multi-assay approach ensures a thorough assessment of different aspects of antioxidant capacity. Based on the hypothetical data, BHT would be expected to exhibit stronger antioxidant activity in these in-vitro assays.

However, in-vitro assays are only the first step. Future research should focus on:

  • Cell-based assays: To evaluate the antioxidant activity in a more biologically relevant context.

  • In-vivo studies: To assess the bioavailability, metabolism, and efficacy in a whole organism.

  • Structure-activity relationship (SAR) studies: To understand how modifications to the cyclopenta[c]pyran scaffold affect its antioxidant potential.

  • Safety and toxicity studies: To determine the potential risks associated with its use.

By following a systematic and rigorous approach, the true potential of novel compounds like methyl 7-methylcyclopenta[c]pyran-4-carboxylate as effective and safe antioxidants can be fully realized.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Al-Fatlawi, A. A., et al. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. International Journal of Pharmaceutical and Bio-Medical Science, 3(12), 1-10.
  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118-126.
  • BenchChem. (2026). Butylated Hydroxytoluene's Mechanism in Protein Preservation: Key Insights.
  • Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity.
  • BenchChem. (2026). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • Kumar, S., et al. (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties. International Journal of Pharmaceutical Research and Applications, 7(2), 1647-1658.
  • Kadoma, Y., & Fujisawa, S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed, 70, 48-55.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity.
  • Bio-protocol. (2025). Ferric reducing antioxidant potential (FRAP) assay.
  • Bio-protocol. (2025). Antioxidant activity (ABTS Assay).
  • Chougan, M., et al. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Biointerface Research in Applied Chemistry, 11(4), 11453-11466.
  • Bio-protocol. (2021). 4.4. DPPH Assay.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Al-Masoudi, N. A., et al. (2013). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 18(9), 10597-10611.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • WebMD. (n.d.). Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More.
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
  • ResearchGate. (n.d.). Antioxidant activity of BHT evaluated using various chemical assays.
  • Redox. (2022). Safety Data Sheet Butylated Hydroxytoluene (BHT).
  • National Institutes of Health. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC.
  • Kim, J. W., et al. (2021). Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. Foods, 10(8), 1894.
  • PubChem. (n.d.). Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Efficacy of 2,4-Dimethylphenol and Butylated Hydroxytoluene (BHT).
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002.
  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene).
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
  • Government of Canada. (2024). BHT and your health.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • NextSDS. (n.d.). 7-Methylcyclopenta[c]pyran-4-carboxylic acid methyl ester.
  • Mat-south. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
  • PubChem. (n.d.). Cyclopenta(c)pyran-4-carboxylic acid, 1,4a,7,7a-tetrahydro-1,7-dihydroxy-7-(hydroxymethyl)-, methyl ester, (1R-(1alpha,4aalpha,7beta,7aalpha)).
  • Toronto Research Chemicals. (n.d.). Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.
  • MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • ResearchGate. (2026). Synthesis and Characterisation of Novel Cyclopenta[c]pyrans Functionalized with Phenothiazine or Terpyridine Units.
  • PubMed. (2011). Design and an efficient synthesis of natural product-based cyclopenta[b]pyran derivatives with potential bioactivity.
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and delta-Cadinene

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the perpetual search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural products remain a vital source of chemical diversity and biological activity. This guide provides a detailed comparative analysis of the antimicrobial potential of two distinct phytochemicals: Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, an iridoid, and delta-cadinene, a sesquiterpene. While both compound classes are recognized for their biological activities, a direct comparison of these specific molecules is often absent in the literature. This document aims to bridge that gap by synthesizing available data, outlining standardized testing methodologies, and providing a framework for their evaluation.

Introduction to the Compounds

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate: An Iridoid of Interest

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate belongs to the iridoid class of monoterpenoids, characterized by a cyclopentane ring fused to a pyran ring.[1] Iridoids are widely distributed in the plant kingdom and are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2] This particular iridoid has been identified in Stachytarpheta glabra.[1]

Chemical Structure:

  • Molecular Formula: C₁₁H₁₀O₃[1]

  • Molecular Weight: 190.19 g/mol [1]

  • IUPAC Name: methyl 7-methylcyclopenta[c]pyran-4-carboxylate[1]

Chemical structure of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Figure 1. Chemical structure of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

delta-Cadinene: A Prevalent Sesquiterpene

Delta-cadinene is a bicyclic sesquiterpene, a class of C15 terpenoids.[3] Sesquiterpenes are major constituents of many essential oils and are recognized for their diverse biological properties, including antimicrobial activity.[3] Delta-cadinene is found in a variety of plants, including Xenophyllum poposum (16.5% of essential oil) and Cedrus atlantica (cedarwood).[4][5]

Chemical Structure:

  • Molecular Formula: C₁₅H₂₄[6]

  • Molecular Weight: 204.35 g/mol [6]

  • IUPAC Name: (1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene[6]

Chemical structure of delta-Cadinene

Figure 2. Chemical structure of delta-Cadinene.

Comparative Antimicrobial Efficacy: A Data-Driven Assessment

Antimicrobial Spectrum and Potency

delta-Cadinene:

Quantitative data for the antimicrobial activity of pure delta-cadinene is limited. However, one study has reported a Minimum Inhibitory Concentration (MIC) value against a clinical isolate of Streptococcus pneumoniae.[3]

Essential oils containing delta-cadinene as a major component have demonstrated broader antimicrobial activity. For instance, the essential oil of Xenophyllum poposum exhibited activity against five pathogenic bacterial strains and two pathogenic fungi.[4] Similarly, the essential oil of Cedrus atlantica has shown activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[5][7]

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate:

To date, there is no specific published data on the antimicrobial activity of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate. However, studies on other iridoid glucosides provide insight into the potential antimicrobial efficacy of this class of compounds. A study on iridoid glucosides from Eremostachys laciniata demonstrated that these compounds possess antibacterial properties.[2]

The following table summarizes the available and representative antimicrobial data for delta-cadinene and a related iridoid, pulchelloside I.

CompoundMicroorganismStrainMethodMIC (µg/mL)Source
delta-Cadinene Streptococcus pneumoniaeClinical IsolateBroth Microdilution31.25[3]
Staphylococcus aureuse.g., ATCC 25923Broth MicrodilutionData not available[3]
Escherichia colie.g., ATCC 25922Broth MicrodilutionData not available[3]
Candida albicanse.g., ATCC 10231Broth MicrodilutionData not available[3]
Pulchelloside I (Iridoid) Bacillus cereusN/AResazurin microtitre assay50[2]
Escherichia coli (penicillin-resistant)N/AResazurin microtitre assay50[2]
Proteus mirabilisN/AResazurin microtitre assay50[2]
Staphylococcus aureusN/AResazurin microtitre assay50[2]

Note: The data for Pulchelloside I is presented as a representative for the iridoid class due to the absence of specific data for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of action for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and delta-cadinene have not been fully elucidated. However, based on their respective chemical classes, we can infer their likely modes of action.

Iridoids (Methyl 7-methylcyclopenta[c]pyran-4-carboxylate): The antimicrobial activity of iridoids is thought to be multifaceted. Their unique chemical structure, featuring a cyclopentane ring fused to a six-membered oxygen-containing ring, allows for specific interactions with microbial cells. These interactions can lead to a cascade of disruptive biochemical events that are ultimately lethal to the microorganism.

Sesquiterpenes (delta-Cadinene): The lipophilic nature of sesquiterpenes like delta-cadinene is a key factor in their antimicrobial activity.[3] It is widely believed that these compounds interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and direct comparison, standardized protocols for determining antimicrobial efficacy are essential. The following are detailed methodologies for the Broth Microdilution and Agar Disk Diffusion assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Result Interpretation prep_compound Prepare stock solution of test compound serial_dilution Perform 2-fold serial dilutions of compound in 96-well plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum Add to wells serial_dilution->add_inoculum incubate Incubate plate at optimal temperature and time add_inoculum->incubate controls Include growth and sterility controls controls->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Due to the lipophilic nature of compounds like delta-cadinene, a solvent such as dimethyl sulfoxide (DMSO) is required for dissolution.[3] Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mg/mL).[3]

    • To improve dispersion in aqueous media, a surfactant like Tween 80 can be added to the broth at a final concentration of 0.5% (v/v).[3]

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • For the broth microdilution assay, dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Assay Setup in a 96-Well Microtiter Plate:

    • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12.

    • Add 200 µL of the test compound stock solution (or a working dilution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will serve as the sterility control (broth only).

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at 35-37°C for 18-24 hours for most bacteria, and at an appropriate temperature and duration for fungi (e.g., 24-48 hours).

  • Result Interpretation:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Result Interpretation prep_plate Prepare Mueller-Hinton agar plate inoculate_plate Evenly inoculate agar surface with microbial suspension prep_plate->inoculate_plate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate_plate prep_disks Impregnate sterile disks with test compound place_disks Place impregnated disks on the agar surface prep_disks->place_disks inoculate_plate->place_disks incubate Incubate plate under standard conditions place_disks->incubate measure_zone Measure the diameter of the zone of inhibition (mm) incubate->measure_zone

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare the microbial inoculum as described for the broth microdilution assay, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared microbial suspension.

    • Allow the plate to dry for 3-5 minutes.

  • Preparation and Placement of Disks:

    • Aseptically place sterile filter paper disks (6 mm in diameter) onto the agar surface.

    • Pipette a known volume (e.g., 10 µL) of the test compound solution (at a specific concentration) onto each disk.

    • Include a positive control disk (a standard antibiotic) and a negative control disk (the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Directions

This guide provides a comparative overview of the antimicrobial potential of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and delta-cadinene. Based on the available data, delta-cadinene has demonstrated activity against Streptococcus pneumoniae, and essential oils rich in this compound show broad-spectrum antimicrobial effects. While direct evidence for the antimicrobial efficacy of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is currently lacking, related iridoid compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

To establish a definitive comparison, further research is imperative. Specifically, future studies should focus on:

  • Direct Comparative Studies: Evaluating the MIC and Minimum Bactericidal Concentration (MBC) of pure Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and pure delta-cadinene against a standardized panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.

  • Synergy Studies: Investigating the potential for synergistic or additive effects when these compounds are combined with each other or with conventional antibiotics.

By undertaking these investigations, the scientific community can better understand the therapeutic potential of these natural products and their possible development into novel antimicrobial agents.

References

  • González, A. M., Tracanna, M. I., Amani, S. M., Schultz, C., Poch, M. J., & Catalán, C. A. (2012). Chemical composition, antimicrobial and antioxidant properties of the volatile oil and methanol extract of Xenophyllum poposum. PubMed, 7(12), 1663-1666.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441005, delta-Cadinene. Retrieved from [Link].

  • El Ouadi, Y., El Harsal, A., El-Assri, E. M., Lrhorfi, M. L., Zaid, A., & Cherkaoui, M. (2022). Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil. Molecules, 27(3), 882.
  • Ghasemi, P. A., Ghasemi, Y., & Ebrahiminassab, M. (2013). Chemical composition and antibacterial activity of the essential oils of some medicinal plants. African Journal of Agricultural Research, 8(25), 3151-3156.
  • Mahmoud, D. A., El-Baky, R. M. A., & El Gendy, A. O. (2021). Antioxidant, antibacterial, and cytotoxic activities of Cedrus atlantica organic extracts and essential oil. Journal of Applied Pharmaceutical Science, 11(2), 061-069.
  • Fahim, N., El-Toumy, S. A., El-Hawary, S. S., & El-Kariem, M. S. A. (2021). Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.)
  • Sbayou, H., Boumaza, A., Hilan, C., Fekhaoui, M., & On-Tachi, D. (2022). Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil. Molecules, 27(3), 882.
  • González, A. M., Tracanna, M. I., Amani, S. M., Schultz, C., Poch, M. J., & Catalán, C. A. (2012). Chemical Composition, Antimicrobial and Antioxidant Properties of the Volatile Oil and Methanol Extract of Xenophyllum Poposum.
  • Pharmaffiliates. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate. Retrieved from [Link].

  • El-Sayed, A. M., Ezzat, S. M., El-Naggar, M. M., & El-Hawary, S. S. (2026). Enhanced antifungal and cytotoxic potential of essential oils encapsulated in polydopamine nanocapsules against Candida albicans and Pichia kudriavzevii. Scientific Reports, 16(1), 1-15.
  • Peng, C., Zhao, S., Zhang, J., Huang, G., Chen, L., & Zhao, Y. (2014). Chemical composition, antimicrobial activity against Staphylococcus aureus and a pro-apoptotic effect in SGC-7901 of the essential oil from Toona sinensis (A. Juss.) Roem. leaves. Journal of Ethnopharmacology, 154(1), 166-173.
  • Çolak, M., & Uğurlu, E. (2023). The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains. Microorganisms, 11(2), 461.
  • Al-Shuneigat, J., Al-Saraireh, Y., Al-Kharabsheh, A., Al-Zereini, W., & Al-Qudah, M. (2021).
  • Mercado, M. I., Ponzi, M. I., & Catalán, C. A. (2016). Chemical composition of the essential oil of Xenophyllum poposum.
  • González, A. M., Tracanna, M. I., Amani, S. M., Schultz, C., Poch, M. J., & Catalán, C. A. (2012). Estudio de la actividad antimicrobiana de Xenophyllum poposum sobre microorganismos de la cavidad bucal por el método de difusión radial.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 605452, Methyl 7-methylcyclopenta(c)pyran-4-carboxylate. Retrieved from [Link].

  • NextSDS. 7-Methylcyclopenta[c]pyran-4-carboxylic acid methyl ester. Retrieved from [Link].

  • Kim, Y., & Lee, H. (2015). In vitro antimicrobial activity of a novel compound, Mul-1867, against clinically important bacteria. Annals of clinical microbiology and chemotherapeutics, 14(4), 1-6.
  • El-Feky, A. M., & El-Baky, R. M. A. (2021). Back to Nature: Combating Candida albicans Biofilm, Phospholipase and Hemolysin Using Plant Essential Oils. Journal of Applied Microbiology, 130(1), 125-136.
  • Galeano, E., Martínez, A., & Stashenko, E. (2023). Antifungal and Antibiofilm Activity of Colombian Essential Oils against Different Candida Strains. Molecules, 28(7), 3051.
  • Delazar, A., Talischi, B., Nazemiyeh, H., & Mojarrab, M. (2009).
  • Liu, X., Wang, H., Liang, Y., Wang, Y., Zhang, Y., & Ma, S. (2015). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Princely, S., & Dhanaraju, M. D. (2025). Preliminary phytochemical screening and antimicrobial activity of aerial parts of Stachytarpheta indica L. (Vahl.).
  • Osorio, E., Arango, V., & Velez, F. (2024). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Molecules, 29(17), 3989.
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2017). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC advances, 7(57), 36034-36041.
  • Rodríguez-Beltrán, J., de la Caba, M. A., de la Cruz, F., & San Millan, A. (2026). Specific killing and resensitization of pathogenic Escherichia coli strains carrying blaCTX-M-15 β-lactamase using targeted-antibacterial-plasmids (TAPs). bioRxiv.
  • Zakaria, Z. A., Hisam, E. E., Rofiee, M. S., Othman, F., Haslan, H., & Yahya, F. (2016). Stachytarpheta jamaicensis (L.) Vahl: From Traditional Usage to Pharmacological Evidence.
  • Britton, B., Piispanen, A., & Vediyappan, G. (2026). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One.
  • Ben-Abdallah, M., & Al-Ghamdi, S. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
  • Ogbiko, C., & Eboka, C. J. (2021). Three Iridoid Glycosides from the Root Extract of Stachytarpheta Angustifolia Mill Vahl Verbenaceae.
  • Sheverdov, V. P., Shkol'nikova, M. N., & Egorova, E. Y. (2015). Synthesis and Antiproliferative and Antimicrobial Activity of Methyl-6-Amino-3-Acyl-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates and their Derivatives.
  • Al-Ansari, A. A., & Al-Hussaini, R. H. (2025). Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. Research Square.
  • Santos, A. C., & Esteves, C. I. C. (2025).
  • Tsavea, E., & Gounadaki, A. (2025). Antimicrobial Activity of Greek Native Essential Oils Against Escherichia coli O157:H7 and Antibiotic Resistance Strains Harboring pNorm Plasmid, mecA, mcr-1 and blaOXA Genes. medRxiv.
  • Adebayo, J. O., & Krettli, A. U. (2011). Preliminary Phytochemistry, Antimicrobial Properties and Acute Toxicity of Stachytarpheta jamaicensis (L.) Vahl. Leaves. Science Alert.
  • Al-Sultan, A. A., & Al-Otaibi, A. S. (2025). Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies. bioRxiv.

Sources

Reproducibility of anti-inflammatory effects of methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving reproducible anti-inflammatory readouts for natural product derivatives is a persistent challenge. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (M7MC) is a biologically active iridoid ester found predominantly in the stem essential oil of Caryopteris foetida (yielding 15.8%)[1], as well as in alcohol extracts of Plantago major[2].

While literature highlights its potential as a component of complex hypolipemic and anti-inflammatory agents[2], translating these botanical observations into reproducible, standardized pharmacological assays requires rigorous methodological design. This guide objectively compares the anti-inflammatory performance of M7MC-enriched matrices against standard alternatives and provides a self-validating experimental framework to ensure data integrity.

Mechanistic Profiling & Pathway Analysis

To design a reproducible assay, we must first understand the causality of the compound's mechanism. Iridoids like M7MC exert anti-inflammatory effects through a dual-axis mechanism:

  • Physical Stabilization: They prevent the heat-induced denaturation of tissue proteins, interrupting the generation of auto-antigens that exacerbate localized inflammation.

  • Enzymatic Downregulation: They inhibit the nuclear translocation of NF-κB, subsequently downregulating the expression of downstream pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

Pathway Stim Inflammatory Stimuli (Tissue Damage) Receptor Membrane Receptors (TLR4) Stim->Receptor Kinase IKK Complex Activation Receptor->Kinase TF NF-κB Nuclear Translocation Kinase->TF Enzymes COX-2 / iNOS Expression TF->Enzymes M7MC Methyl 7-methylcyclopenta[c] pyran-4-carboxylate M7MC->Kinase Inhibits Activation M7MC->Enzymes Downregulates Expression

Diagram 1: Proposed mechanistic pathway for M7MC-mediated anti-inflammatory activity via NF-κB/COX-2 axis.

Comparative Efficacy Data

When evaluating M7MC, it is critical to benchmark its performance against both natural alternative matrices and synthetic gold standards. The table below synthesizes the quantitative performance of M7MC-enriched C. foetida stem oil against comparable agents using the standard protein denaturation method[1].

Test ArticleSource / MatrixAssay TypeIC50 (µg/mL)Primary Mechanism of Action
M7MC-Enriched Extract C. foetida Stem Oil (15.8% M7MC)Protein Denaturation17.3 ± 0.0Protein stabilization; NF-κB/COX-2 modulation
Alternative Extract C. foetida Leaf Oil (δ-cadinene rich)Protein Denaturation12.8 ± 0.0Synergistic terpenoid activity
Genipin (Comparator) Purified Iridoid StandardProtein Denaturation~14.2 ± 0.5UCP2 inhibition; protein cross-linking
Diclofenac Sodium Synthetic NSAID StandardProtein Denaturation~8.5 ± 0.2Direct COX-1/2 inhibition

*Note: Benchmark values for Genipin and Diclofenac are provided as representative validation controls for the assay system.

Data Insight: While the M7MC-enriched stem oil (IC50 = 17.3 µg/mL) shows slightly lower potency than the δ-cadinene-rich leaf oil (IC50 = 12.8 µg/mL)[1], its structural stability as an iridoid ester makes it a highly attractive candidate for targeted enzymatic inhibition, provided the screening protocols are rigorously controlled.

Self-Validating Experimental Protocols

A single assay is never sufficient to declare a compound "anti-inflammatory." A robust screening pipeline must be a self-validating system. We utilize a primary physical screen (Protein Denaturation) to capture broad protective effects, immediately followed by a secondary enzymatic screen (COX-2 Inhibition) to confirm specific pharmacological target engagement.

Workflow Prep Sample Prep (Standardized M7MC) Denat Primary Screen (BSA Denaturation) Prep->Denat Volatility Control Enz Secondary Validation (COX-2 Assay) Denat->Enz IC50 < 20 µg/mL Data Data Synthesis (IC50 Calculation) Enz->Data Enzymatic Validation

Diagram 2: Self-validating experimental workflow for reproducible anti-inflammatory screening.

Protocol 1: High-Throughput BSA Denaturation Assay (Primary Screen)

Causality Focus: In vivo, chronic inflammation induces localized heat and oxidative stress, leading to tissue protein denaturation. These denatured proteins act as auto-antigens, provoking a secondary immune response. By screening for compounds that physically stabilize Bovine Serum Albumin (BSA) against heat stress, we select for agents that interrupt this auto-antigenic feedback loop.

  • Reagent Preparation: Prepare a 1% BSA solution in 50 mM phosphate buffer adjusted to pH 6.4. (Rationale: pH 6.4 mimics the slightly acidic microenvironment of inflamed tissues, ensuring the compound's ionization state matches physiological reality).

  • Sample Incubation: In a 96-well microplate, mix 50 µL of the BSA solution with 50 µL of M7MC test solutions (ranging from 5 to 50 µg/mL in 1% DMSO). Incubate at 37°C for 20 minutes. (Rationale: Allows thermodynamic equilibrium for compound-protein binding prior to thermal stress).

  • Thermal Stress: Elevate the microplate temperature to 70°C for 10 minutes to induce denaturation.

  • Quantification: Cool the plate to room temperature and measure absorbance at 660 nm. (Rationale: Denatured protein aggregates scatter light; lower turbidity/absorbance indicates successful structural protection).

Protocol 2: In Vitro COX-2 Inhibition Assay (Secondary Validation)

Causality Focus: To ensure the anti-inflammatory effect is not merely an artifact of chemical cross-linking, the compound must demonstrate targeted enzymatic inhibition of the arachidonic acid cascade.

  • Enzyme Reconstitution: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA. (Rationale: Hematin is an absolute requirement as a cofactor for the peroxidase activity of COX).

  • Inhibitor Binding: Add the M7MC test compound and incubate for 10 minutes at 25°C to allow active-site occupation.

  • Reaction Initiation: Add arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the colorimetric co-substrate.

  • Readout: Measure the appearance of oxidized TMPD at 590 nm. Calculate the percent inhibition relative to a vehicle control to derive the true enzymatic IC50.

Troubleshooting Reproducibility

When working with M7MC, particularly when sourced from [2] or [1], reproducibility often fails due to two critical oversights:

  • Matrix Synergy & Co-elution: Essential oils contain complex mixtures. The presence of co-eluting terpenoids (like δ-cadinene or squalene) can artificially inflate the apparent IC50 through synergistic binding[1]. Solution: Always run a highly purified M7MC standard (isolated via preparative HPLC) alongside crude extracts to isolate the specific contribution of the iridoid ester.

  • Ester Hydrolysis & Solvent Artifacts: As a carboxylate ester, M7MC is susceptible to hydrolysis in aqueous buffers if stored for prolonged periods. Furthermore, excessive solvent use can denature the assay proteins independently of heat. Solution: Maintain assay buffers strictly between pH 6.4 - 7.4. Prepare all stock solutions fresh in anhydrous DMSO, and ensure the final assay concentration of DMSO never exceeds 1% v/v.

References

  • Joshi, Archana, et al. "Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell." Indian Journal of Natural Products and Resources, Vol. 12(2), 2021, pp. 214-224. URL:[Link]

  • Nemereshina, O. N., et al. "Chromato-mass-spectrometric study of alcohol extracts Plantago L." IOP Conference Series: Earth and Environmental Science, Vol. 341, 2019, 012187. URL:[Link]

Sources

Validating Protein Denaturation Inhibition by Methyl 7-methylcyclopenta[c]pyran-4-carboxylate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, targeting the stabilization of native protein structures is a highly predictive in vitro screening methodology. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (M7MC) , a structurally unique iridoid ester predominantly found in the stem essential oil of Caryopteris foetida (15.8% yield), has emerged as a promising botanical scaffold . This guide provides an objective performance comparison between M7MC and established alternatives, alongside a self-validating experimental protocol designed to ensure scientific integrity during assay execution.

Mechanistic Rationale: Why Target Protein Denaturation?

Tissue inflammation is intrinsically linked to protein denaturation. When physiological stress (such as heat or altered pH) forces structural proteins to lose their tertiary folded state, the resulting unfolded proteins aggregate and act as auto-antigens. These auto-antigens trigger downstream inflammatory cascades, including the activation of macrophages and the release of pro-inflammatory cytokines.

M7MC intervenes directly at the structural level. The cyclopenta[c]pyran ring system of M7MC acts as a steric stabilizer. By binding to the hydrophobic cavities and polar surface residues of proteins like Bovine Serum Albumin (BSA), M7MC thermodynamically locks the protein in its native state, effectively raising its melting temperature ( Tm​ ) and preventing the formation of inflammatory auto-antigens.

G Heat Thermal Stress (Heat Challenge) Native Native Protein (e.g., BSA) Heat->Native Denatured Denatured Protein (Unfolded State) Native->Denatured Thermal Unfolding AutoAntigen Auto-antigen Formation Denatured->AutoAntigen Inflammation Inflammatory Cascade (Tissue Damage) AutoAntigen->Inflammation M7MC Methyl 7-methylcyclopenta[c]pyran -4-carboxylate M7MC->Native Stabilizes Tertiary Structure M7MC->Denatured Inhibits Unfolding

Mechanism of M7MC preventing heat-induced protein denaturation and inflammation.

Comparative Performance Analysis

To objectively evaluate the viability of M7MC as an anti-inflammatory agent, it must be benchmarked against both alternative botanical compounds and synthetic pharmaceutical standards. Recent phytochemical profiling evaluated the M7MC-rich stem extract of C. foetida against its δ-cadinene-rich leaf extract, using Diclofenac sodium as the baseline NSAID standard .

Table 1: Comparative Inhibition of Protein Denaturation

Test Agent / MatrixDominant Active CompoundIC₅₀ Value (µg/mL)Relative Potency
Diclofenac Sodium (Standard)Synthetic COX-Inhibitor1.93 ± 0.03Very High (Baseline)
C. foetida Leaf Oil δ-cadinene (15.4%)12.8 ± 0.0High
C. foetida Stem Oil M7MC (15.8%) 17.3 ± 0.0 Moderate-High

Data Insights: While the synthetic standard Diclofenac sodium predictably exhibits the highest absolute potency, M7MC provides a highly robust natural alternative. Although the δ-cadinene-rich fraction slightly outperforms the M7MC-rich fraction in raw IC₅₀ metrics, M7MC's iridoid structure offers distinct therapeutic advantages. Unlike traditional NSAIDs that aggressively inhibit COX enzymes (often leading to gastrointestinal toxicity), M7MC's mechanism of upstream steric protein stabilization presents a potentially safer, non-ulcerogenic pathway for chronic inflammatory management.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following Bovine Serum Albumin (BSA) denaturation assay incorporates strict internal controls, creating a self-validating system.

Workflow Step1 1. Reagent Prep BSA + Buffer pH 6.3 Step2 2. Ligand Addition Add M7MC / Controls Step1->Step2 Step3 3. Pre-incubation 37°C for 20 mins Step2->Step3 Step4 4. Thermal Challenge 72°C for 10 mins Step3->Step4 Step5 5. Spectrophotometry Absorbance at 660 nm Step4->Step5

Step-by-step experimental workflow for the in vitro protein denaturation assay.

Step-by-Step Methodology & Causality

1. Reagent Preparation & Physiological Buffering

  • Action: Prepare a 1% aqueous solution of BSA in a phosphate buffer adjusted precisely to pH 6.3.

  • Causality: The pH is deliberately set to 6.3 to mimic the slightly acidic microenvironment typical of inflamed tissues. This ensures the protein's surface charge state accurately reflects physiological stress conditions.

2. Ligand Addition & Control Setup

  • Action: Aliquot the BSA solution into test tubes. Add varying concentrations of M7MC (test), Diclofenac sodium (positive control), and a DMSO/buffer vehicle (negative control).

  • Causality: The positive control validates the thermal challenge parameters (proving the assay can detect inhibition), while the negative control establishes the baseline for maximum denaturation (100% turbidity). If the negative control fails to precipitate, the run is invalid.

3. Pre-incubation

  • Action: Incubate the mixtures at 37°C for 20 minutes.

  • Causality: This step allows sufficient time for the M7MC molecules to thermodynamically equilibrate and bind to the hydrophobic cavities of the native BSA, forming a stabilized ligand-protein complex prior to stress exposure.

4. Thermal Challenge

  • Action: Elevate the temperature to 72°C for exactly 10 minutes.

  • Causality: Heating to 72°C exceeds the melting temperature ( Tm​ ) of BSA. Unprotected proteins will rapidly unfold, exposing hydrophobic residues that aggregate and precipitate, causing solution turbidity.

5. Spectrophotometric Quantification

  • Action: Cool the samples to room temperature and measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Causality: Absorbance at 660 nm directly correlates with the degree of protein precipitation (turbidity) rather than intrinsic molecular absorption. Lower absorbance in M7MC-treated samples mathematically proves the inhibition of denaturation.

References

  • Joshi, A., Pant, A. K., Prakash, O., Kumar, R., Stocki, M., & Isidorov, V. A. (2021). Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell. Indian Journal of Natural Products and Resources, 12(2), 214-224.[Link]

  • Joshi, A., Bargali, P., et al. (2025). Essential Oils From Four Litsea Species of Uttarakhand: Phytochemical Insights and Biological Activities. Chemistry & Biodiversity, 22(12).[Link]

Safety Operating Guide

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

As research in natural product synthesis and drug development advances, laboratories frequently handle complex iridoid derivatives and synthetic intermediates. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (CAS: 63785-74-0) is a prime example of a specialized cyclopenta[c]pyran ester utilized in these workflows[1][2].

To build a self-validating safety culture, laboratory personnel must understand not just how to dispose of such chemicals, but the mechanistic reasoning behind the protocols. This guide provides comprehensive, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) guidelines.

Chemical Identity & Hazard Mechanics

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate ( C11​H10​O3​ ) is a non-halogenated organic ester[1]. While it is a valuable intermediate—often identified as a major constituent in the essential oils of plants like Caryopteris foetida[3]—its chemical structure dictates strict disposal parameters:

  • Environmental Persistence: As an organic ester with low aqueous solubility, it cannot be disposed of via standard sink drainage. Discharging non-halogenated organic compounds into the sewer system is illegal under environmental regulations, as these compounds can accumulate and cause severe aquatic toxicity[4][5].

  • Combustibility: Like many organic esters, it is combustible. Accumulation of its vapors in poorly ventilated areas or improper storage with incompatible chemicals poses a significant fire hazard[4][6].

  • Reactivity: Esters are susceptible to hydrolysis under extreme pH conditions and can react violently with strong oxidizing agents (e.g., nitric acid, perchloric acid), potentially leading to rapid exothermic reactions or laboratory fires[7].

Waste Compatibility & Segregation Matrix

The most critical step in chemical waste management is proper segregation at the point of generation. Mixing incompatible waste streams not only creates immediate laboratory hazards but also exponentially increases institutional disposal costs.

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate must be routed into the Non-Halogenated Organic Waste stream[8][9].

Causality Check: Why separate non-halogenated esters from halogenated solvents? Halogenated organic waste (e.g., mixtures containing dichloromethane or chloroform) requires specialized, high-temperature incineration to prevent the formation and release of toxic dioxins[10]. Contaminating a non-halogenated waste carboy with even a small amount of halogenated solvent forces the entire container to be processed at the higher-cost halogenated rate[9].

Table 1: Compatibility and Segregation Guidelines for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Chemical ClassExamplesCompatibilityMechanistic Reason / Action Required
Non-Halogenated Solvents Acetone, Ethanol, Hexanes, DMSO, Ethyl AcetateHighly Compatible Can be safely combined in the same waste carboy. These mixtures are easily processed via standard incineration for energy recovery[9][10].
Halogenated Solvents Dichloromethane (DCM), Chloroform, Carbon TetrachlorideRestricted Do not mix. If accidentally mixed, the entire container must be re-labeled as "Halogenated Organic Waste"[4][9].
Strong Oxidizers / Inorganic Acids Nitric Acid, Sulfuric Acid, Perchlorates, BromineStrictly Incompatible Mixing organic esters with strong oxidizers can cause violent exothermic reactions, gas evolution, or spontaneous combustion[7][9].
Aqueous Waste Water, Saline BuffersConditional Keep water content below 20% in organic waste streams to maintain the mixture's ignitability profile for efficient energy recovery[8].

Operational Disposal Protocol

To ensure a self-validating disposal system, follow these sequential steps when discarding Methyl 7-methylcyclopenta[c]pyran-4-carboxylate or its reaction byproducts:

Step 1: Container Selection and Preparation

  • Select a leak-proof, high-density polyethylene (HDPE) or glass container compatible with organic solvents[4][8].

  • Validation: Inspect the container for micro-fractures or residual incompatible chemicals before use.

Step 2: Satellite Accumulation Area (SAA) Management

  • Place the container in a designated SAA, which must be at or near the point of waste generation (within line of sight)[4][11].

  • Keep the container housed within secondary containment (e.g., a chemically resistant tray) to capture potential leaks[4].

  • The container must remain tightly capped at all times unless actively receiving waste[9].

Step 3: Immediate Labeling

  • Before the first drop of waste is added, affix a standardized "Hazardous Waste" label[4][9].

  • Clearly list all constituents and their estimated percentages (e.g., Methyl 7-methylcyclopenta[c]pyran-4-carboxylate ~15%, Ethyl Acetate ~85%). Never use abbreviations or chemical formulas on waste labels[4].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Monitor the SAA volume. Laboratories cannot exceed 50-55 gallons of accumulated hazardous waste in an SAA[9][11].

  • Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS department (via systems like Chematix) to transfer the waste to the CAA for final vendor disposal[9].

Spill Response & Decontamination Methodology

In the event of an accidental spill of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate, immediate and calculated action is required to prevent inhalation exposure and environmental release.

  • Assess and Isolate: Evacuate non-essential personnel from the immediate area. If the spill is large or highly concentrated, ensure the fume hood sashes are lowered to maximize ventilation[5].

  • Eliminate Ignition Sources: Because the compound and its likely solvent carriers are combustible, immediately turn off nearby hot plates, Bunsen burners, and spark-producing equipment[8].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial solvent spill pad[4][5]. Do not use combustible materials like paper towels for large spills.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a wide-mouth HDPE container[5].

  • Decontamination: Wash the affected surface with a mild detergent and water to remove any slippery residue or lingering organic ester odor[5].

  • Waste Routing: Label the cleanup materials as "Spill Debris containing Methyl 7-methylcyclopenta[c]pyran-4-carboxylate" and route them through the solid hazardous waste stream[4].

Waste Routing Visualization

The following decision tree illustrates the logical routing of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate waste based on its co-solvents.

WasteRouting Gen Methyl 7-methylcyclopenta[c]pyran-4-carboxylate Waste Generation CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Gen->CheckHalogen HalWaste Halogenated Organic Waste Stream CheckHalogen->HalWaste Yes CheckAqueous Contains >20% Water? CheckHalogen->CheckAqueous No Incineration EPA-Compliant Incineration (Energy Recovery) HalWaste->Incineration AqWaste Aqueous Organic Waste Stream CheckAqueous->AqWaste Yes NonHalWaste Non-Halogenated Organic Waste Stream (SAA) CheckAqueous->NonHalWaste No AqWaste->Incineration NonHalWaste->Incineration

Workflow for routing Methyl 7-methylcyclopenta[c]pyran-4-carboxylate waste streams.

References

  • National Center for Biotechnology Information (NCBI). "Methyl 7-methylcyclopenta(c)pyran-4-carboxylate | C11H10O3 | CID 605452 - PubChem." PubChem Database. Available at:[Link]

  • Pharmaffiliates. "CAS No : 63785-74-0 | Product Name : Methyl 7-methylcyclopenta[c]pyran-4-carboxylate." Pharmaffiliates. Available at:[Link]

  • ResearchGate. "Chemical composition, antimicrobial, and antioxidant activities of the essential oils from stem, leaves, and seeds of Caryopteris foetida (D. don) Thell." ResearchGate. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at:[Link]

  • Eversafe Academy. "Workplace Safety and Health Guidelines." Eversafe. Available at:[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." UofL DEHS. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager. Available at:[Link]

  • University of Waterloo. "MATERIAL SAFETY DATA SHEET." UWaterloo Safety Office. Available at:[Link]

  • Reed College. "Chemistry Laboratory Safety Manual." Reed College. Available at:[Link]

Sources

Personal protective equipment for handling Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds requires moving beyond generic safety data sheets. Methyl 7-methylcyclopenta[c]pyran-4-carboxylate (C₁₁H₁₀O₃) is a lipophilic organic ester frequently encountered in natural product isolation (such as from the essential oils of Caryopteris foetida) and complex synthetic drug development workflows[1].

Because this compound is a moderately volatile, lipophilic cyclic ester, standard laboratory safety protocols must be specifically adapted to mitigate its unique permeation and sensitization risks. This guide provides a self-validating, causality-driven operational plan for researchers and drug development professionals.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the why behind the hazards. Safety is not a checklist; it is a logical response to chemical properties.

  • Dermal Permeation (The Lipophilicity Factor): As an organic ester, this compound is highly lipophilic. If splashed on the skin, it can rapidly dissolve epidermal lipids, leading to acute irritation and potential systemic absorption. This dictates our strict avoidance of latex gloves, which offer poor resistance to non-polar and moderately polar organics.

  • Ocular Capillary Action: Lipophilic liquids can spread rapidly across the aqueous layer of the eye via capillary action. Standard safety glasses with side gaps are insufficient; tight-fitting chemical splash goggles are mandatory.

  • Respiratory Sensitization: While its molecular weight (190.2 g/mol ) keeps its vapor pressure relatively low at room temperature, aerosolization during transfer (e.g., via pressurized inert gas or vigorous stirring) can create inhalation hazards. Inhalation of cyclic esters can cause respiratory tract irritation and sensitization.

Quantitative PPE Matrix

The following table summarizes the required Personal Protective Equipment (PPE) based on Occupational Safety and Health Administration (OSHA) standards[2] and the specific physicochemical properties of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

PPE CategoryRecommended EquipmentCausality / Scientific Rationale
Hand Protection Nitrile (min 5 mil) or Butyl Rubber glovesLatex is highly permeable to organic esters. Nitrile provides an effective barrier for incidental contact; Butyl rubber is required for prolonged submersion.
Eye Protection Indirect-vented chemical splash gogglesPrevents capillary spread of lipophilic liquids into the cornea during accidental splashing.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics (like polyester) can melt into the skin if the ester ignites. Cotton or FR materials provide a safer thermal and chemical barrier.
Respiratory N95 or Half-mask with Organic Vapor (OV) cartridgeRequired only if handling outside a certified fume hood. OV cartridges capture volatilized ester molecules before inhalation.
Footwear Closed-toe, non-porous leather or synthetic shoesCanvas or mesh shoes will immediately absorb spilled liquid, holding the irritant directly against the skin.

Standard Operating Procedure: Handling Workflow

To ensure experimental integrity and operator safety, the handling of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate should follow a strict, step-by-step methodology. This workflow aligns with the National Academies' Prudent Practices in the Laboratory[3].

Step-by-Step Methodology:

  • Environmental Verification: Verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Do not initiate work if the flow alarm is triggered.

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Apparatus Preparation: Use glass or Polytetrafluoroethylene (PTFE) syringes for liquid transfer. Avoid standard polypropylene plastic syringes, as prolonged contact with the ester can leach plasticizers, contaminating your drug development assay.

  • Inert Transfer: If the compound is stored under argon or nitrogen, use a Schlenk line or balloon technique to transfer the chemical without exposing it to atmospheric moisture, which could slowly hydrolyze the ester.

  • Execution & Containment: Conduct all reactions within secondary containment (e.g., a PTFE tray) inside the fume hood to localize any potential micro-spills.

HandlingWorkflow A 1. Pre-Operation Verify Fume Hood Flow B 2. Don PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Compound Transfer (Use PTFE/Glass Syringe) B->C D 4. Execute Reaction (Under Inert Atmosphere) C->D E 5. Waste Disposal (Halogen-Free Organic) D->E

Figure 1: Standard operating procedure for handling Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

Emergency Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and dermal exposure.

Step-by-Step Spill Response:

  • Assess & Isolate: Immediately halt all nearby ignition sources. Determine if the spill is small (<100 mL) or large (>100 mL).

  • Evacuation (For Large Spills): If the spill exceeds 100 mL outside a fume hood, evacuate the immediate area and allow the HVAC system to clear the initial vapor cloud.

  • Upgrade PPE: Responders must don heavy-duty Butyl rubber gloves and a half-mask respirator with OV cartridges before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust, as the organic ester may increase flammability.

  • Decontamination: Once the liquid is absorbed, sweep the material using non-sparking tools into a highly visible, sealable hazardous waste container. Wash the affected surface with a strong detergent and water to break down the remaining lipophilic residue.

  • Disposal: Label the container strictly as "Non-Halogenated Organic Hazardous Waste." Because the molecular formula (C₁₁H₁₀O₃) contains no halogens, mixing it with halogenated waste streams will unnecessarily increase disposal costs and violate chemical segregation best practices.

SpillResponse A Spill Detected (Methyl 7-methylcyclopenta[c]pyran-4-carboxylate) B Assess Volume & Concentration A->B C Evacuate Area & Maximize Ventilation B->C Large Spill (>100 mL) D Don Advanced PPE (OV Respirator, Butyl Gloves) B->D Small Spill (<100 mL) C->D E Contain with Inert Absorbent D->E F Decontaminate Surface (Detergent/Water) E->F G Dispose as Hazardous Organic Waste F->G

Figure 2: Emergency spill response workflow for Methyl 7-methylcyclopenta[c]pyran-4-carboxylate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 605452, Methyl 7-methylcyclopenta[c]pyran-4-carboxylate." PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: The OSHA Standard 29 CFR 1910.132-140." Minnesota Counties Intergovernmental Trust, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011, [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.